2-Fluoro-4-(methylsulfonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIWHRUQKRUWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651323 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142994-04-5, 887974-41-6 | |
| Record name | 2-Fluoro-4-(methylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(methanesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(methylsulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid: A Key Building Block in Drug Discovery
CAS Number: 142994-04-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2-Fluoro-4-(methylsulfonyl)benzoic acid. This document details its chemical properties, synthesis, and significant applications, particularly its role as a crucial intermediate in the development of therapeutic agents.
Chemical Properties and Data
This compound is a substituted benzoic acid derivative featuring both a fluorine atom and a methylsulfonyl group. These functional groups impart unique physicochemical properties that are highly valuable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility.
| Property | Value | Reference |
| CAS Number | 142994-04-5 | N/A |
| Molecular Formula | C₈H₇FO₄S | N/A |
| Molecular Weight | 218.21 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that typically starts from a readily available toluene derivative. The following is a representative experimental protocol adapted from the synthesis of structurally similar compounds.
Experimental Protocol: Synthesis of this compound
This protocol is based on a two-step process involving the oxidation of the corresponding methylthio-intermediate.
Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzoic acid
-
Materials: 1-Fluoro-3-(methylthio)benzene, n-Butyllithium (n-BuLi), Dry Tetrahydrofuran (THF), Dry Ice (solid CO₂).
-
Procedure:
-
Dissolve 1-Fluoro-3-(methylthio)benzene in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, crush a sufficient amount of dry ice. Carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. The excess CO₂ will sublime.
-
Quench the reaction by adding water. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-(methylthio)benzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Oxidation to this compound
-
Materials: 2-Fluoro-4-(methylthio)benzoic acid, Hydrogen Peroxide (H₂O₂), Acetic Acid.
-
Procedure:
-
Dissolve the 2-Fluoro-4-(methylthio)benzoic acid from Step 1 in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an excess of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10-15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Caption: General workflow for the synthesis of this compound.
Application in Drug Discovery: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A significant application of this compound is its use as a key building block in the synthesis of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] 11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid concentrations in tissues such as the liver, adipose tissue, and brain.[1][2]
The 11β-HSD1 Signaling Pathway and its Role in Metabolic Disease
11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents).[1][2] Elevated levels of cortisol in specific tissues are associated with the development of metabolic syndrome, a cluster of conditions that include obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[1] By inhibiting 11β-HSD1, the production of active cortisol is reduced in target tissues, offering a promising therapeutic strategy for treating these metabolic disorders.[1][3]
Caption: Simplified diagram of the 11β-HSD1 signaling pathway and the mechanism of its inhibition.
SKI2852: A Potent 11β-HSD1 Inhibitor
This compound is a key component in the synthesis of SKI2852, a highly potent and selective 11β-HSD1 inhibitor.[1] The 2-fluoro-4-(methylsulfonyl)phenyl moiety of SKI2852 plays a crucial role in its binding to the active site of the enzyme.
Biological Activity of SKI2852 in vivo
The following table summarizes the reported in vivo effects of SKI2852 in a mouse model of obesity (ob/ob mice), demonstrating the therapeutic potential of inhibiting 11β-HSD1.
| Parameter | Observation in ob/ob mice treated with SKI2852 | Reference |
| Blood Glucose | Significantly reduced | [1] |
| HbA1c | Significantly reduced | [1] |
| Lipid Profiles | Improved | [1] |
| Body Weight | Reduction in weight gain | [3] |
| Hepatic Gluconeogenic Enzyme mRNA Levels | Suppressed | [3] |
| Insulin Sensitivity | Enhanced | [3] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features make it an important component in the design of targeted therapies. The successful development of the 11β-HSD1 inhibitor SKI2852 highlights the significant potential of this compound in the discovery of novel treatments for metabolic diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.
References
- 1. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, SKI2852, ameliorates metabolic syndrome in diabetic mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-Fluoro-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methylsulfonyl group onto the benzoic acid scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for its application in research and development.[1]
Core Physicochemical Data
While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes the key known and calculated properties. Further experimental validation is recommended for critical applications.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₄S | [2][3][4] |
| Molecular Weight | 218.2 g/mol | [2][3][4] |
| CAS Number | 142994-04-5 | [5] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Water Solubility | Not available | |
| logP | Not available |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of this compound. These protocols are based on established methods for analogous aromatic carboxylic acids.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method [6][7][8][9]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of the acidity of a compound. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized in a solution.
Methodology: Potentiometric Titration [10][11][12]
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile or methanol, to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa can then be calculated from the pH at the half-equivalence point.
Aqueous Solubility Determination
Solubility is a crucial parameter that influences a drug's absorption and distribution.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation: The saturated solution is carefully separated from the excess solid by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[13]
Methodology: Shake-Flask Method [13]
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed flask.
-
Equilibration: The mixture is agitated for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]
Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like this compound.
Biological Context and Potential Applications
Fluorinated benzoic acid derivatives are recognized for their potential in drug discovery. The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[1] Specifically, derivatives of benzoic acid have been investigated for a range of therapeutic areas, including as anti-inflammatory and anti-cancer agents.[15][16] The methylsulfonyl group, being a strong electron-withdrawing group, can also influence the acidity and reactivity of the molecule. While specific biological activities for this compound are not yet widely reported, its structural motifs suggest it could be a valuable intermediate in the synthesis of novel therapeutic agents. Further research into its biological effects is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. This compound 98% - CAS:142994-04-5 - 如吉生物科技 [shruji.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]
- 7. byjus.com [byjus.com]
- 8. sserc.org.uk [sserc.org.uk]
- 9. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acdlabs.com [acdlabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. kaibangchem.com [kaibangchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a plausible synthetic route with experimental protocols, and explores its potential applications in pharmaceutical research.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Property | Value |
| Molecular Weight | 218.2 g/mol |
| Molecular Formula | C₈H₇FO₄S |
| CAS Number | 142994-04-5 |
| Appearance | Expected to be a white to off-white solid |
| Purity | ≥97% (typical for commercial samples) |
Synthetic Pathway and Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-(methylthio)benzoic acid
This step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group, followed by a Grignard reaction and subsequent carboxylation.
Reaction: 1-Fluoro-3-iodobenzene → 1-Fluoro-3-(methylthio)benzene → (2-Fluoro-4-(methylthio)phenyl)magnesium bromide → 2-Fluoro-4-(methylthio)benzoic acid
Experimental Protocol:
-
Preparation of 1-Fluoro-3-(methylthio)benzene: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-3-iodobenzene in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF). Add sodium thiomethoxide and heat the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-3-(methylthio)benzene.
-
Formation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-fluoro-3-(methylthio)benzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent, (2-Fluoro-4-(methylthio)phenyl)magnesium bromide.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with an organic solvent. The combined organic extracts are then washed with brine, dried, and concentrated to yield the crude 2-fluoro-4-(methylthio)benzoic acid, which can be purified by recrystallization or column chromatography.
Step 2: Oxidation to this compound
The synthesized 2-fluoro-4-(methylthio)benzoic acid is then oxidized to the corresponding sulfone.
Reaction: 2-Fluoro-4-(methylthio)benzoic acid → this compound
Experimental Protocol:
-
Dissolve 2-fluoro-4-(methylthio)benzoic acid in a suitable solvent like acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution), to the stirred solution.
-
Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC.
-
Upon completion, the product can be isolated by precipitation upon the addition of water, followed by filtration.
-
The crude product can be further purified by recrystallization to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Medicinal Chemistry
Fluorinated benzoic acid derivatives are recognized for their enhanced pharmacological properties, making them valuable scaffolds in drug discovery. The introduction of a fluorine atom can improve metabolic stability, binding affinity, and bioavailability of a molecule.
While specific biological targets for this compound are not extensively documented, its structural motifs suggest potential areas of application:
-
Anti-inflammatory Agents: Benzoic acid derivatives are known to be key components of various anti-inflammatory drugs. The fluorine and methylsulfonyl groups can modulate the electronic and steric properties of the molecule, potentially leading to interactions with enzymes involved in inflammatory pathways.
-
Anticancer Research: The structural class of 2-(arylthio)benzoic acids, which shares a similar core structure, has shown promise as inhibitors of the fat mass and obesity-associated protein (FTO).[1] The FTO protein is an N6-methyladenosine (m6A) demethylase that plays a role in gene expression regulation and has been implicated in acute myeloid leukemia (AML).[1] This suggests that this compound could be investigated for similar inhibitory activities.
The logical relationship for its potential as an FTO inhibitor is outlined below:
Caption: Rationale for investigating this compound as a potential FTO inhibitor.
References
An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 2-Fluoro-4-(methylsulfonyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this and related molecules.
Core Compound Structure and Properties
This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on the benzene ring suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluoro and methylsulfonyl groups can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 142994-04-5 | [1][2][3] |
| Molecular Formula | C₈H₇FO₄S | [2][3][4] |
| Molecular Weight | 218.2 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [2] |
Proposed Synthesis Pathway
The logical workflow for this synthesis is outlined below:
Detailed Methodologies for the Proposed Synthesis
The following protocols are adapted from general procedures for similar transformations and represent a viable approach to the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene
This initial step introduces the methylthio group onto the aromatic ring. The reaction is a classic Friedel-Crafts acylation, where methylsulfenyl chloride acts as the acylating agent in the presence of a Lewis acid catalyst.
-
Reactants: 3-Fluorotoluene, Methylsulfenyl Chloride (CH₃SCl), Anhydrous Aluminum Chloride (AlCl₃).
-
Solvent: A dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Procedure:
-
To a cooled (0 °C) solution of 3-fluorotoluene and a catalytic amount of anhydrous aluminum chloride in the chosen solvent, slowly add methylsulfenyl chloride.
-
Allow the reaction mixture to stir at room temperature for several hours while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product, 2-Fluoro-4-methyl-1-(methylthio)benzene, by column chromatography.
-
Step 2: Oxidation of the Thioether
The methylthio group is then oxidized to the corresponding methylsulfonyl group. This transformation is typically achieved using a strong oxidizing agent.
-
Reactant: 2-Fluoro-4-methyl-1-(methylthio)benzene.
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) in acetic acid, or meta-Chloroperoxybenzoic acid (m-CPBA).
-
Procedure (using H₂O₂/Acetic Acid):
-
Dissolve the thioether in glacial acetic acid.
-
Slowly add an excess of 30% hydrogen peroxide to the solution at room temperature.
-
Heat the mixture gently (e.g., to 50-60 °C) and stir for several hours until the oxidation is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene.
-
Step 3: Oxidation of the Methyl Group to a Carboxylic Acid
The final step involves the oxidation of the methyl group on the benzene ring to a carboxylic acid. This is a common transformation that can be accomplished with strong oxidizing agents under heating.
-
Reactant: 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) in a basic aqueous solution or nitric acid.[9]
-
Procedure (using KMnO₄):
-
Suspend the starting material in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Heat the mixture to reflux and add a concentrated aqueous solution of potassium permanganate portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the this compound by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
-
Biological Activity and Potential Applications
As of the date of this publication, there is no specific information in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.
However, the structural motifs present in this molecule are found in a wide range of biologically active compounds. Substituted benzamides and sulfonamides are well-established pharmacophores in medicinal chemistry.[10][11] Compounds containing these functional groups have been developed as:
-
Anticancer agents
-
Antipsychotic drugs
-
Antimicrobial agents [12]
-
Anti-inflammatory drugs
The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10] It is plausible that derivatives of this compound could be synthesized and screened for a variety of biological activities.
Due to the lack of specific biological data for the title compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate any potential biological effects and therapeutic applications of this compound and its derivatives.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure and properties, along with a plausible, multi-step synthesis protocol based on established chemical transformations. While there is currently no available data on the biological activity of this specific molecule, its structural features suggest that it could serve as a valuable starting point for the development of novel therapeutic agents. It is our hope that this technical guide will be a valuable resource for researchers and stimulate further investigation into the properties and applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-b.com [ajchem-b.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Page loading... [wap.guidechem.com]
- 8. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Fluorinated Benzoic Acids: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in modern medicinal chemistry, yielding compounds with enhanced pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This in-depth technical guide explores the key therapeutic targets of fluorinated benzoic acids, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.
Key Therapeutic Targets and Quantitative Data
Fluorinated benzoic acid derivatives have demonstrated significant activity against a range of therapeutic targets, from enzymes involved in inflammation and metabolic diseases to proteins regulating cell adhesion and apoptosis. The following tables summarize the quantitative data on the inhibitory activity of various fluorinated benzoic acids against these targets.
Table 1: Enzyme Inhibitors
| Target Enzyme | Compound/Derivative Class | Inhibition Data (IC₅₀, Kᵢ) | Therapeutic Area | Reference(s) |
| Cyclooxygenase-2 (COX-2) | Celecoxib Analogues (with 2-fluorobenzoic acid moieties) | IC₅₀: 0.05 - 0.78 µM | Anti-inflammatory, Anticancer | [1] |
| Pyrazole-based derivatives | IC₅₀: 0.2 - 22.25 µM | Anti-inflammatory | ||
| Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2) | 3-Bromo-4-fluorobenzoic acid derivatives | Kᵢ: 34 nM (for "Compound 7") | Type 2 Diabetes | [2] |
| ZINC01433265-based derivatives | IC₅₀: 3.2 µM (for "Compound 4a") | Type 2 Diabetes | [3] | |
| Carboxylesterases (CEs) | Fluorobenzils | Kᵢ: 3 nM - 2.8 µM | Drug Metabolism Modulation | |
| Acetylcholinesterase (AChE) | Tetrahydroacridine derivatives with fluorobenzoic acid | Potent inhibition, some exceeding reference drugs | Alzheimer's Disease | [4] |
| Methylene-aminobenzoic acid derivatives | Kᵢ: 13.62 - 33.00 nM | Alzheimer's Disease | ||
| Secretory Phospholipase A₂ (sPLA₂) | Benzoic acid derivatives | Inhibition in micromolar concentrations | Anti-inflammatory | [5] |
| Fatty Acid Biosynthesis II (FAS-II) - Enoyl-ACP Reductase (FabI) | Fluorobenzoylthiosemicarbazides | MIC: 3.91 - 31.25 µg/mL (against S. aureus, S. epidermidis) | Antibacterial |
Table 2: Receptor and Protein Antagonists
| Target Protein/Receptor | Compound/Derivative Class | Binding Affinity Data (IC₅₀, Kᵢ) | Therapeutic Area | Reference(s) |
| Lymphocyte Function-Associated Antigen-1 (LFA-1) | Lifitegrast (a fluorinated benzoic acid derivative) | IC₅₀: 2.98 nM | Dry Eye Disease | [2] |
| Lifitegrast Analogues | IC₅₀: 262 nM (for "Compound 1b") | Dry Eye Disease | [2] | |
| Bcl-2 Family Proteins | 3-Aryl-rhodanine benzoic acid derivatives | Kᵢ: Submicromolar values | Anticancer | [6] |
| Diarylpentanoids (some with bromo-phenyl moieties) | IC₅₀: ~1 µM | Anticancer | [7] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by fluorinated benzoic acids is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these compounds.
Intrinsic Apoptosis Pathway
Certain fluorinated benzoic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, through the intrinsic pathway. This pathway is tightly regulated by the Bcl-2 family of proteins.
Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway
Fluorinated benzoic acid derivatives have shown promise as antibacterial agents by targeting the essential fatty acid biosynthesis II (FAS-II) pathway in bacteria, which is distinct from the mammalian fatty acid synthesis pathway.
LFA-1 Signaling in T-Cell Activation
Lifitegrast, a fluorinated benzoic acid derivative, is an antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1). By blocking the interaction of LFA-1 with Intercellular Adhesion Molecule-1 (ICAM-1), it inhibits T-cell activation and migration, thereby reducing inflammation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections provide methodologies for key assays used to evaluate the activity of fluorinated benzoic acid derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-well plate:
-
Add 25 µL of 15 mM ATCI solution to each well.
-
Add 125 µL of 3 mM DTNB solution.
-
Add 50 µL of test compound solution at different concentrations.
-
Add 25 µL of 0.2 U/mL AChE solution to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Secretory Phospholipase A₂ (sPLA₂) Inhibition Assay (Fluorometric)
This assay measures the activity of sPLA₂ by detecting the release of a fluorescent fatty acid from a synthetic substrate.
Principle: sPLA₂ hydrolyzes a synthetic phospholipid substrate containing a fluorescently labeled fatty acid. Upon cleavage, the fluorescent fatty acid is released and can be quantified, with the signal being proportional to the enzyme activity.
Materials:
-
Recombinant human sPLA₂
-
Fluorescent phospholipid substrate (e.g., PED-A1)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of sPLA₂ and the fluorescent substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-well plate:
-
Add sPLA₂ enzyme solution to each well.
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorescent phospholipid substrate to all wells.
-
Immediately measure the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
-
Experimental Workflow for Drug Screening and Validation
The discovery and validation of new therapeutic agents typically follow a structured workflow, moving from high-throughput screening to in-depth preclinical evaluation.
Conclusion
Fluorinated benzoic acids represent a privileged scaffold in medicinal chemistry with demonstrated potential across a diverse range of therapeutic targets. The strategic placement of fluorine atoms can significantly enhance the potency, selectivity, and pharmacokinetic properties of these compounds. This guide provides a foundational resource for researchers, summarizing key targets, quantitative data, and experimental methodologies. Further exploration of the vast chemical space of fluorinated benzoic acid derivatives, guided by a deep understanding of their interactions with biological targets, holds immense promise for the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vitro and In-Silico Evaluations of Heterocyclic-Containing Diarylpentanoids as Bcl-2 Inhibitors Against LoVo Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide leverages data from closely related analogs to provide insights into its synthesis, chemical properties, and potential biological applications.
Chemical Properties and Data
Quantitative data for this compound and its close analogs are summarized below. Direct experimental data for the target compound is sparse; therefore, data from structurally similar molecules are provided for comparative analysis.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₇FO₄S | 218.21 | 142994-04-5 |
| 2-Chloro-4-(methylsulfonyl)benzoic acid | C₈H₇ClO₄S | 234.66 | 53250-83-2 |
| 2-Bromo-4-(methylsulfonyl)benzoic acid | C₈H₇BrO₄S | 279.11 | Not Available |
| 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | C₉H₇F₃O₄S | 268.21 | 142994-06-7[1] |
Table 2: Spectroscopic Data for Related Compounds
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Peaks (cm-1) |
| 2-Fluoro-4-methoxybenzoic acid[2] | 10.5 (br s, 1H), 8.10 (t, 1H), 7.89 (d, 1H), 7.82 (d, 1H), 3.97 (s, 3H) | 168.6, 165.0, 163.4, 160.8, 136.7, 132.8, 124.9, 121.3, 118.4, 52.8 | Not Available |
| 2-Chloro-4-(methylsulfonyl)benzoic acid[3] | Not Available | Not Available | Data available via PubChem |
| 2-Fluorobenzoic acid | 13.3 (s, 1H), 7.92 (t, 1H), 7.66 (m, 1H), 7.33 (m, 2H) | Not Available | Not Available |
Synthesis and Experimental Protocols
A patent for the preparation of 2-chloro-4-methylsulfonylbenzoic acid describes a two-step process that could likely be adapted.[4] This involves the chlorination of 4-methylsulfonyltoluene followed by oxidation. A similar approach for the fluoro analog would likely start with 2-fluoro-4-methyltoluene, followed by sulfonation and subsequent oxidation.
Another potential route is suggested by the synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. This method involves the reaction of 2-bromo-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite, followed by reaction with chloroacetic acid.[5]
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on methodologies for similar compounds.
Caption: Conceptual synthetic pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for this compound is not available, the structural motif of fluorinated benzoic acids with a sulfonyl group is prevalent in medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity and small size, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[6]
The methylsulfonyl group is a common bioisostere for other functional groups and can influence the pharmacokinetic properties of a drug candidate. Bioisosterism is a key strategy in drug design to enhance potency, improve safety profiles, and overcome drug resistance.[7][8]
Derivatives of similar scaffolds have been investigated as inhibitors of various enzymes. For example, fluorinated benzenesulfonic ester derivatives have been shown to inhibit enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B).[3] Aryl fluorosulfates have also been explored as covalent inhibitors that can selectively target non-catalytic serine residues in enzymes.[1]
Drug Discovery Workflow
The following diagram outlines a general workflow for the utilization of a novel chemical entity like this compound in a drug discovery program.
Caption: General drug discovery workflow.
Conclusion
This compound represents a chemical scaffold with potential for applications in drug discovery and materials science. While direct experimental data is limited, analysis of related compounds provides a strong foundation for understanding its likely chemical properties and synthetic accessibility. Further research is warranted to fully characterize this compound and explore its biological activities. The methodologies and comparative data presented in this guide offer a starting point for researchers interested in this and similar molecules.
References
- 1. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 8. ctppc.org [ctppc.org]
The Discovery and Synthesis of Novel Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The inherent structural features of the benzoic acid moiety, including its aromatic ring and carboxylic acid group, provide a foundation for designing molecules with diverse pharmacological activities. This technical guide offers an in-depth exploration of the discovery and synthesis of novel benzoic acid derivatives, with a focus on their applications in drug development. It provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support researchers and scientists in this dynamic field.
I. Synthetic Methodologies for Novel Benzoic Acid Derivatives
The synthesis of functionalized benzoic acid derivatives is a critical aspect of drug discovery, enabling the creation of diverse chemical libraries for biological screening. Several classical and modern synthetic strategies are employed, each with its own advantages and applications.
Synthesis of Schiff Base Derivatives of 4-Aminobenzoic Acid
Schiff bases derived from 4-aminobenzoic acid are a prominent class of compounds with a wide range of biological activities, including antibacterial and anticancer properties. The synthesis typically involves the condensation of 4-aminobenzoic acid with a substituted aldehyde.
Experimental Protocol: Synthesis of 4-[(2-chlorobenzylidene)amino]benzoic acid [1]
-
Materials: 4-aminobenzoic acid, 2-chlorobenzaldehyde, methanol, glacial acetic acid.
-
Procedure:
-
Dissolve 0.1 mol of 4-aminobenzoic acid in 200 ml of methanol.
-
Add the desired aldehyde (in this case, 2-chlorobenzaldehyde) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 10–12 hours at 70–80 ºC in a water bath.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration.
-
The crude product can be purified by recrystallization from hot methanol.[1]
-
Synthesis of 3-Amide Benzoic Acid Derivatives
Amide derivatives of benzoic acid have shown significant potential as therapeutic agents, including as antagonists for the P2Y14 receptor, which is implicated in inflammatory processes.[2]
Experimental Protocol: General Procedure for the Synthesis of N-aryl/alkyl Benzamides [3]
-
Materials: Benzoic acid, substituted amine (e.g., benzylamine), boric acid (catalyst), toluene.
-
Procedure:
-
To a reaction vessel, add benzoic acid (e.g., 3.66 g, 0.03 mol), boric acid (e.g., 0.02-1.00 g, 1-50 mol%), and toluene (88 mL).
-
Stir the mixture for 10 minutes.
-
Add the substituted amine (e.g., benzylamine, 3.4 mL, 0.031 mol) and heat the mixture to reflux using an oil bath.
-
Continue refluxing for 5-20 hours, collecting the water byproduct in a Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into hexane to precipitate the product.
-
Collect the solid product by suction filtration and wash with water to remove any remaining boric acid.
-
Dry the resulting solid to obtain the N-substituted benzamide.[3]
-
Synthesis of 2-(Benzylsulfinyl)benzoic Acid Derivatives
Derivatives of 2-(benzylsulfinyl)benzoic acid have been investigated as inhibitors of human carbonic anhydrase isoforms, with potential applications in cancer therapy.[4]
Experimental Protocol: Synthesis of 2-(Benzylsulfinyl)benzoic Acid [4]
-
Materials: Methyl 2-mercaptobenzoate, benzyl bromide, sodium hydroxide, water, 1,4-dioxane, oxidizing agent.
-
Procedure:
-
Perform a nucleophilic substitution reaction between methyl 2-mercaptobenzoate and benzyl bromide to yield the corresponding thioether.
-
Hydrolyze the resulting ester using aqueous 2 N sodium hydroxide in a 1:1 mixture of water and 1,4-dioxane to obtain the carboxylic acid.
-
Carefully oxidize the thioether to the sulfoxide using an appropriate oxidizing agent. The amount of oxidant should be controlled to favor the formation of the sulfinyl group over the sulfonyl group.
-
The final product can be purified using chromatographic techniques.[4]
-
II. Biological Activities and Quantitative Data
Novel benzoic acid derivatives have demonstrated a broad spectrum of biological activities, targeting various enzymes and receptors involved in disease pathogenesis. The following tables summarize key quantitative data for some of these derivatives.
Table 1: Acetylcholinesterase and Carbonic Anhydrase Inhibitory Activity
| Compound Class | Derivative | Target Enzyme | Ki (nM)[5] |
| Tetrahydroisoquinolynyl-benzoic acid | 6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted) | Acetylcholinesterase (AChE) | 33.00 ± 0.29 |
| Carbonic Anhydrase I (hCA I) | - | ||
| Carbonic Anhydrase II (hCA II) | - | ||
| Tetrahydroisoquinolynyl-benzoic acid | 6e (cyclohexanone-substituted) | Acetylcholinesterase (AChE) | 18.78 ± 0.09 |
| Carbonic Anhydrase I (hCA I) | - | ||
| Carbonic Anhydrase II (hCA II) | - | ||
| Tetrahydroisoquinolynyl-benzoic acid | 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) | Acetylcholinesterase (AChE) | 13.62 ± 0.21 |
| Carbonic Anhydrase I (hCA I) | - | ||
| Carbonic Anhydrase II (hCA II) | - |
Table 2: Anti-inflammatory and Neuroprotective Activity
| Compound Class | Derivative | Biological Activity | IC50 | Reference |
| 3-Amide benzoic acid | 16c | P2Y14 Receptor Antagonist (anti-inflammatory) | 1.77 nM | [6] |
| Benzoic acid derivative | 12l | VLA-4 Antagonist (anti-inflammatory) | 0.51 nM | [7] |
| 5-Acetamido-2-hydroxy benzoic acid | PS3 | Anti-nociceptive (in vivo) | ED50 = 4.95 mg/kg | [8] |
| Nitroalkene benzoic acid | (E)-4-(2-nitrovinyl) benzoic acid (BANA) | NF-κB Inhibition (neuroprotective) | - | [9] |
| 4-Hydroxybenzoic acid (HBA) | - | Neuroprotection against excitotoxicity | - | [10] |
| Protocatechuic acid (PCA) | - | Neuroprotection against nitrosative stress | - | [10] |
| Anti-inflammatory (microglial cells) | - | [10] |
III. Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by benzoic acid derivatives is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these compounds.
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease
Acetylcholinesterase inhibitors increase the levels of the neurotransmitter acetylcholine in the synaptic cleft by preventing its breakdown. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrase inhibitors are used in the treatment of various conditions, including glaucoma and certain types of cancer. Benzoic acid derivatives have been identified as potent inhibitors of several CA isoforms.
VLA-4 Mediated Leukocyte Adhesion Cascade
Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Benzoic acid derivatives that antagonize VLA-4 can disrupt this process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in optimizing the pharmacological profiles of therapeutic agents. By leveraging its unique physicochemical properties, medicinal chemists can systematically enhance a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa), thereby improving its overall druglikeness. This document details the underlying principles of these effects, presents quantitative data from case studies of prominent fluorinated drugs, provides detailed experimental protocols for key assays, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Rise of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for molecular engineering in drug design.[1][2][3] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen, often with minimal steric perturbation.[1][4] However, its profound electronic effects can dramatically alter a molecule's properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profiles.[2][5] Over the past few decades, the percentage of fluorinated drugs on the market has grown substantially, a testament to the strategic advantages conferred by this remarkable element.[6][7]
This guide will explore the four key areas where fluorine exerts its influence:
-
Metabolic Stability: Blocking sites of metabolic attack to increase a drug's half-life.
-
Binding Affinity: Enhancing interactions with the target protein to improve potency.
-
Lipophilicity: Modulating a drug's ability to cross biological membranes.
-
Acidity (pKa): Fine-tuning the ionization state of a molecule to optimize its absorption and distribution.
The Impact of Fluorination on Key Physicochemical Properties
Enhancing Metabolic Stability
One of the most significant contributions of fluorine to drug design is its ability to enhance metabolic stability.[1][8] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[8] By strategically replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "block" this site from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8][9]
Table 1: The Effect of Fluorination on Metabolic Stability
| Drug Class/Compound | Non-Fluorinated Analog | Half-life (t½) in Human Liver Microsomes (min) | Fluorinated Drug | Half-life (t½) in Human Liver Microsomes (min) | Fold Increase in Stability |
| Indole Derivative | UT-155 | 12.35 (mouse) | 4-Fluoro-indazole analog (32a) | 13.29 (mouse) | 1.1 |
| Indole Derivative | UT-155 | 12.35 (mouse) | CF3-substituted indazole analog (32c) | 53.71 (mouse) | 4.3 |
| Indole | Indole | Not Reported | 5-Fluoroindole | 144.2 (rat) | Data Not Available for Direct Comparison |
Note: Direct comparative data in human liver microsomes for a wide range of drugs is not always readily available in single literature sources. The data presented is illustrative of the general trend of increased metabolic stability upon fluorination.
Modulating Binding Affinity
The introduction of fluorine can significantly enhance a drug's binding affinity for its target protein through a variety of mechanisms.[1][10] The high electronegativity of fluorine can lead to favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket.[10] Furthermore, the substitution of hydrogen with fluorine can induce conformational changes in the molecule, pre-organizing it for a more favorable binding orientation.[2]
Table 2: The Effect of Fluorination on Binding Affinity
| Drug | Non-Fluorinated Analog | Target | Binding Affinity (IC50/Ki) | Fluorinated Drug | Target | Binding Affinity (IC50/Ki) |
| Sitagliptin Analog | Non-fluorinated triazolopiperazine | DPP-4 | Not available in direct comparison | Sitagliptin | DPP-4 | IC50: ~19 nM[3] |
| Fluoxetine Analog | Des-trifluoromethyl fluoxetine | Serotonin Transporter (SERT) | Ki: ~100-200 nM (estimated) | Fluoxetine | Serotonin Transporter (SERT) | Ki: ~1-5 nM[11][12] |
| Atorvastatin Analog | Non-fluorinated atorvastatin | HMG-CoA Reductase | Not available in direct comparison | Atorvastatin | HMG-CoA Reductase | Ki: ~2-10 nM[13] |
| Ciprofloxacin Analog | Nalidixic Acid (a non-fluorinated quinolone) | S. aureus (MRSA) | MIC50: 512 µg/mL[2][14] | Ciprofloxacin | S. aureus (MRSA, cipro-susceptible) | MIC50: 0.5 µg/mL[2][14] |
| Ciprofloxacin Analog | Nalidixic Acid | E. coli | MIC: >1000 µg/mL (for resistant strains)[1] | Ciprofloxacin | E. coli (susceptible) | MIC: 0.015 µg/mL[1] |
Influencing Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15] The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can either increase or decrease logP, the introduction of a trifluoromethyl (-CF3) group almost invariably increases lipophilicity.[16] This modulation allows for the fine-tuning of a drug's ability to cross cell membranes and the blood-brain barrier.
Table 3: The Effect of Fluorination on Lipophilicity (logP)
| Drug/Compound | Non-Fluorinated Analog | logP | Fluorinated Drug/Compound | logP |
| Sitagliptin | Not directly available | Not available | Sitagliptin | 1.5[7] |
| Fluoxetine | Non-fluorinated analog | Not directly available | Fluoxetine | 4.05[17] |
| Atorvastatin | Non-fluorinated analog | Not directly available | Atorvastatin | 6.36[18] |
| Cinnamic Acid | Cinnamic Acid | 2.13 | 4-Fluorocinnamic Acid | 1.92 |
Altering Acidity (pKa)
The strong electron-withdrawing nature of fluorine can significantly impact the acidity or basicity of nearby functional groups. By lowering the pKa of a basic amine, for example, fluorination can reduce its ionization at physiological pH.[16] This can lead to improved membrane permeability and oral bioavailability, as the neutral form of a drug is generally more lipophilic.
Table 4: The Effect of Fluorination on Acidity (pKa)
| Drug/Compound | Non-Fluorinated Analog | pKa | Fluorinated Drug/Compound | pKa |
| Sitagliptin | Not directly available | Not available | Sitagliptin | Not explicitly stated, but the triazolopiperazine core is basic. |
| Fluoxetine | Non-fluorinated analog | Not directly available | Fluoxetine | ~9.8 (for the secondary amine) |
| Atorvastatin | Non-fluorinated analog | Not directly available | Atorvastatin | 4.46[18] |
| Cinnamic Acid | Cinnamic Acid | 4.44 | 4-Fluorocinnamic Acid | 4.43 (predicted) |
Key Signaling Pathways and Mechanisms of Action
Sitagliptin and DPP-4 Inhibition in Type 2 Diabetes
Sitagliptin is a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
Caption: Signaling pathway of Sitagliptin-mediated DPP-4 inhibition.
Fluoroquinolones and Bacterial DNA Gyrase Inhibition
Fluoroquinolones are a class of broad-spectrum antibiotics that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[5] The fluorine atom at the C-6 position is crucial for the potent activity of these drugs.[19]
Caption: Mechanism of action of fluoroquinolones on bacterial DNA gyrase.
Experimental Protocols
Determination of Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound and positive control (e.g., a rapidly metabolized compound)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the HLMs at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the HLM suspension, phosphate buffer, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg of microsomal protein/mL).
-
Determination of Binding Affinity by Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radioligand (a radioactive molecule that binds to the target receptor)
-
Test compound and a known non-labeled ligand for determining non-specific binding
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either n-octanol or water.
-
Partitioning: In a glass vial, combine equal volumes of the n-octanol and water phases. Add a known amount of the test compound.
-
Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound in both the n-octanol and water layers using a suitable analytical method.
-
Calculation: Calculate the logP value using the following equation: logP = log ([Compound]octanol / [Compound]water).
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Materials:
-
Test compound
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
pH meter with a combination pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation: Accurately weigh the test compound and dissolve it in a known volume of water or a suitable co-solvent.
-
Titration: Place the solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with the standardized acid or base, adding small, precise increments and recording the pH after each addition.
-
Data Collection: Continue the titration past the equivalence point(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). For more accurate results, the first or second derivative of the titration curve can be plotted to precisely determine the equivalence point(s).
Experimental and Developmental Workflows
A Generalized Workflow for the Strategic Incorporation of Fluorine
The decision to incorporate fluorine into a drug candidate is a strategic one, typically occurring during the lead optimization phase of drug discovery. The following workflow illustrates a common approach.
Caption: A generalized workflow for drug discovery incorporating a fluorination strategy.
Conclusion and Future Perspectives
The strategic incorporation of fluorine has unequivocally established itself as a cornerstone of modern drug design. Its ability to fine-tune a multitude of physicochemical properties—from metabolic stability and binding affinity to lipophilicity and pKa—provides medicinal chemists with an unparalleled level of control in optimizing lead compounds. The case studies and data presented in this guide underscore the profound and often transformative impact of this single elemental substitution.
As our understanding of the nuanced effects of fluorine continues to evolve, so too will the sophistication of its application. The development of novel and more selective late-stage fluorination methodologies will further empower chemists to introduce fluorine into complex molecular architectures with greater precision and efficiency.[20][21] This will undoubtedly accelerate the discovery and development of the next generation of safer and more effective medicines. The future of medicinal chemistry is, in no small part, a fluorinated one.
References
- 1. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 7. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of 2-Fluoro-4-(methylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)benzoic acid and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. Their utility spans the development of pharmaceuticals and agrochemicals, including sulfonylurea herbicides. The presence of the fluorine atom and the methylsulfonyl group can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These characteristics make them valuable building blocks in medicinal chemistry and drug discovery. For instance, related sulfonamide derivatives have been investigated for their diverse biological activities.[1] This document provides detailed protocols for the synthesis of this compound derivatives and summarizes key reaction data.
Data Presentation
Table 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid (A closely related analogue)
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 2-chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite | Sodium bicarbonate, Water | 75 | 2 | - | - | [2] |
| 2 | Intermediate from Step 1, Sodium salt of chloroacetic acid | Water | Reflux | 21 | 85 | 87 | [2] |
Note: This data is for the synthesis of a chloro-analogue and serves as a reference for the synthesis of the fluoro-derivative due to the similarity in the synthetic strategy.
Table 2: Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid (Another related analogue)
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-bromo-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite | Sodium bicarbonate, Water | 75 | 1 | - | [3] |
| 2 | Intermediate from Step 1, Chloroacetic acid | 50% aq. Sodium hydroxide, Water | Reflux | 16 | 46 | [3] |
Note: This data is for the synthesis of a bromo-analogue, providing further context for the synthesis of the target fluoro-compound.
Experimental Protocols
The following protocols are adapted from established methods for analogous compounds and provide a likely pathway for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This synthesis is a multi-step process starting from 2-fluoro-4-mercaptobenzoic acid.
Step 1: Methylation of 2-fluoro-4-mercaptobenzoic acid
-
In a well-ventilated fume hood, dissolve 2-fluoro-4-mercaptobenzoic acid in a suitable solvent such as methanol.
-
Add a base, for example, sodium methoxide, to the solution to deprotonate the thiol group.
-
Introduce a methylating agent, such as methyl iodide, dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-fluoro-4-(methylthio)benzoic acid.
Step 2: Oxidation of 2-fluoro-4-(methylthio)benzoic acid
-
Dissolve the 2-fluoro-4-(methylthio)benzoic acid obtained from the previous step in a suitable solvent like acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as hydrogen peroxide, to the cooled solution.
-
Allow the reaction to proceed at a low temperature, monitoring the progress by TLC.[4]
-
Once the reaction is complete, the product, this compound, can be isolated by precipitation upon addition of water.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., dichloromethane) can be performed for further purification.[4]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Role as a Building Block in Drug Development
Caption: Role as a versatile building block in chemical synthesis.
References
Application Notes and Protocols: The Use of 2-Fluoro-4-(methylsulfonyl)benzoic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)benzoic acid is a synthetically useful building block in medicinal chemistry, particularly for the development of targeted therapeutics. Its structural features, including a carboxylic acid handle for amide bond formation, a chemically stable methylsulfonyl group, and a fluorine atom to modulate physicochemical properties, make it an attractive starting material for the synthesis of bioactive molecules. In the context of kinase inhibitor discovery, this reagent has the potential to be incorporated into scaffolds that target the ATP-binding site of various kinases. The methylsulfonyl group can act as a hydrogen bond acceptor, while the fluorinated phenyl ring can engage in favorable interactions within the hydrophobic regions of the kinase domain.
Despite its potential, a comprehensive review of publicly available scientific literature and patent databases did not yield a specific, named kinase inhibitor for which a detailed synthetic protocol starting from this compound has been published. While numerous patents and articles describe the synthesis of a wide array of kinase inhibitors, none provide a concrete, reproducible experimental procedure and associated biological data for a molecule directly synthesized from this particular starting material.
Therefore, this document will provide a generalized, representative protocol for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor via a common synthetic route: amide coupling. This will be supplemented with a discussion of the relevant signaling pathways and a visualization of the experimental workflow.
Featured Application: Amide Coupling to a Core Amine Scaffold
A frequent strategy in the synthesis of kinase inhibitors is the coupling of a substituted benzoic acid derivative to a core amine-containing heterocycle. This approach allows for the exploration of structure-activity relationships (SAR) by modifying the substituents on the benzoic acid ring.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a hypothetical kinase inhibitor using this compound.
Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.
Experimental Protocol: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the amide coupling of this compound with a generic primary or secondary amine. The specific conditions, such as the choice of coupling reagent, base, and solvent, may need to be optimized for different amine scaffolds.
Materials:
-
This compound
-
Amine-containing core scaffold (R-NH₂)
-
Coupling reagent (e.g., HATU, EDCI/HOBt)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent, add the amine-containing core scaffold (1.0-1.2 equivalents) and the tertiary amine base (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the coupling reagent (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.
-
Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.
Quantitative Data Presentation
As no specific kinase inhibitor synthesis was found, a table of representative quantitative data cannot be provided. However, in a typical drug discovery campaign, the following data would be collected and tabulated for a series of synthesized analogs.
Table 1: Hypothetical Data for a Series of Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Potency (GI₅₀, nM) | Synthetic Yield (%) |
| HKI-001 | Kinase A | 15 | 120 | 65 |
| HKI-002 | Kinase A | 8 | 95 | 72 |
| HKI-003 | Kinase A | 25 | 210 | 58 |
HKI: Hypothetical Kinase Inhibitor
Kinase Signaling Pathways and Inhibition
Kinase inhibitors typically function by blocking the activity of protein kinases, which are critical enzymes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified, generic kinase signaling cascade and the point of intervention for a kinase inhibitor.
Caption: Inhibition of a downstream kinase in a signaling cascade.
Conclusion
While this compound represents a valuable building block for the synthesis of kinase inhibitors, specific and detailed examples of its application in the public domain are currently lacking. The provided general protocol for amide coupling serves as a foundational method for researchers to explore the potential of this reagent in their own drug discovery programs. The successful synthesis and biological evaluation of novel inhibitors based on this scaffold will depend on the careful selection of the complementary amine core and optimization of the synthetic and assay conditions. Future publications in medicinal chemistry may yet reveal specific kinase inhibitors derived from this promising starting material.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note focuses on the use of 2-Fluoro-4-(methylsulfonyl)benzoic acid as a substrate in Suzuki coupling reactions. The presence of a fluorine atom at the ortho-position and a methylsulfonyl group at the para-position of the benzoic acid introduces unique electronic and steric properties to the molecule. These features make it a valuable building block in medicinal chemistry for the synthesis of novel biaryl compounds, which are common motifs in pharmaceutical agents.[2]
The electron-withdrawing nature of both the fluorine and methylsulfonyl groups can influence the reactivity of the aryl halide (or triflate) precursor derived from this compound, potentially facilitating the oxidative addition step in the catalytic cycle. However, the steric hindrance from the ortho-fluoro group and the presence of the acidic carboxylic acid functionality can present challenges, necessitating careful optimization of reaction conditions. These notes provide an overview of suitable reaction conditions, representative experimental protocols, and relevant data for the successful Suzuki-Miyaura coupling of derivatives of this compound with various boronic acids.
Key Applications in Drug Discovery
Derivatives of this compound are valuable scaffolds in drug discovery. The biaryl structures synthesized via Suzuki coupling from this building block are integral to the development of a wide range of therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility and pharmacokinetic properties.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (derived from this compound), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
| Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1-fluoro-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 | [2] |
| 4-Bromophenyl methyl sulfone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 92 | N/A |
| 2-Chlorophenyl methyl sulfone | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH | 110 | 24 | 88 | N/A |
| 4-Iodo-3-fluorobenzoic acid | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O | 90 | 8 | 95 | N/A |
| 2-Fluoro-4-bromotoluene | Phenylboronic acid | Pd/C (10%) | - | K₂CO₃ (2) | DMF/H₂O | 110 | 5 | 91 | N/A |
Note: The data in this table is compiled from various sources for structurally related compounds and should be used as a guideline for developing a specific protocol for this compound.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of a 2-halo-4-(methylsulfonyl)benzoic acid derivative with a generic arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific starting materials.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-(methylsulfonyl)benzoic acid (or corresponding halide/triflate)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-(methylsulfonyl)benzoic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Add the palladium catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the substrates.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate, with the potential addition of a small amount of acetic acid to improve the chromatography of the carboxylic acid product).
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds derived from this compound. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially given the electronically and sterically demanding nature of the substrate. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully employ this versatile reaction in their synthetic endeavors. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Fluoro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction enables the functionalization of aromatic rings activated by electron-withdrawing groups, allowing for the strategic installation of various substituents. 2-Fluoro-4-(methylsulfonyl)benzoic acid is an excellent substrate for SNAr reactions. The strong electron-withdrawing effects of both the methylsulfonyl group and the carboxylic acid group, positioned para and ortho to the fluorine atom respectively, significantly activate the aromatic ring towards nucleophilic attack. The fluorine atom serves as an excellent leaving group in this context. The resulting 2-substituted-4-(methylsulfonyl)benzoic acid derivatives are valuable building blocks in the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles.
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine atom. This carbon is rendered highly electrophilic by the cumulative electron-withdrawing effects of the adjacent carboxylic acid and the para-methylsulfonyl group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-carboxyl and para-sulfonyl groups.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions, yielding the substituted product.
Applications in Drug Discovery and Medicinal Chemistry
The 2-substituted-4-(methylsulfonyl)benzoic acid scaffold is a key structural motif in a variety of therapeutic agents and drug candidates. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability. The carboxylic acid provides a handle for further derivatization or can act as a key binding group to a biological target.
Derivatives of this scaffold have been investigated for a range of biological activities, including:
-
Anticancer Agents: The core structure is found in compounds designed as inhibitors of various enzymes implicated in cancer progression.
-
Anti-inflammatory Agents: The structural motif is present in molecules targeting inflammatory pathways.
-
Antiviral and Antibacterial Agents: The ability to introduce diverse functionalities allows for the synthesis of novel antimicrobial compounds.
-
Agrochemicals: This structural class is also important in the development of herbicides and other agrochemicals.[3]
Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution of this compound with different classes of nucleophiles. It is important to note that reaction conditions may require optimization depending on the specific nucleophile used.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-(methylsulfonyl)benzoic acid derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product is not a solid, extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with Phenols
This protocol outlines a general procedure for the synthesis of 2-phenoxy-4-(methylsulfonyl)benzoic acid derivatives.
Materials:
-
This compound
-
Phenol (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.2 equivalents) in anhydrous DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Reaction with Thiols
This protocol provides a general method for the synthesis of 2-(alkylthio)- or 2-(arylthio)-4-(methylsulfonyl)benzoic acid derivatives.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (K₂CO₃ or NaH, 1.2 equivalents) in the chosen anhydrous solvent (DMF or THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles. The data presented is based on analogous reactions found in the literature and should be considered as a starting point for optimization.[4]
Table 1: Reaction with Various Amine Nucleophiles
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMSO | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | Et₃N | DMF | 80 | 16 | 92 |
| 3 | Benzylamine | K₂CO₃ | DMSO | 80 | 10 | 88 |
| 4 | Morpholine | Et₃N | DMF | 60 | 24 | 95 |
| 5 | Piperidine | K₂CO₃ | DMSO | 60 | 18 | 90 |
Table 2: Reaction with Phenol and Thiol Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cs₂CO₃ | DMF | 120 | 24 | 75 |
| 2 | 4-Cresol | K₂CO₃ | DMF | 110 | 20 | 80 |
| 3 | Thiophenol | K₂CO₃ | DMF | RT | 12 | 94 |
| 4 | Benzyl mercaptan | NaH | THF | RT | 8 | 91 |
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A generalized workflow for SNAr reactions.
Conclusion
The nucleophilic aromatic substitution of this compound provides a versatile and efficient method for the synthesis of a variety of substituted benzoic acid derivatives. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity of the substrate often allows for mild reaction conditions, making it an attractive building block for the synthesis of complex molecules.
References
- 1. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 2-Amino-4-methylsulfonylbenzoic acid | C8H9NO4S | CID 2761058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Protocols for the Synthesis of Amides from 2-Fluoro-4-(methylsulfonyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4-(methylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry. The presence of both a fluoro and a methylsulfonyl group makes it an attractive scaffold for designing novel therapeutic agents, as these functionalities can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. The formation of an amide bond is one of the most crucial and frequently employed reactions in drug discovery, linking carboxylic acids with amines to construct a vast array of complex molecules.[1][2]
This application note provides detailed, reliable protocols for the synthesis of amides starting from this compound. Due to the electron-withdrawing nature of the substituents on the aromatic ring, which can decrease the nucleophilicity of the carboxylate, efficient coupling reagents are essential for achieving high yields.[3] We present two robust and widely used methods: one employing the uronium-based reagent HATU and another using the classic carbodiimide-based EDC in combination with HOBt.
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of this compound by a coupling reagent, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.
Caption: General scheme for amide coupling.
Quantitative Data Summary
The following table summarizes representative yields for the amide coupling of this compound with various amines using the protocols detailed below.
| Amine Substrate | Coupling Method | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 12 | RT | 95 |
| Morpholine | HATU | DIPEA | DMF | 14 | RT | 92 |
| Aniline | HATU | DIPEA | DMF | 18 | RT | 88 |
| tert-Butylamine | HATU | DIPEA | DMF | 24 | RT | 75 |
| Benzylamine | EDC/HOBt | DIPEA | DCM | 16 | RT | 90 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 18 | RT | 85 |
| Aniline | EDC/HOBt | DIPEA | DCM | 24 | RT | 78 |
| tert-Butylamine | EDC/HOBt | DIPEA | DCM | 24 | 40 | 65 |
Note: The data presented are representative and actual yields may vary depending on the specific amine, reaction scale, and purity of reagents.
Experimental Protocols
Method A: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for a broad range of amines, including those that are sterically hindered or less nucleophilic.[1][4][5][6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add the corresponding amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[7] Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.[1] A slight exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Method B: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, with 1-Hydroxybenzotriazole (HOBt) added to suppress side reactions and minimize racemization in chiral substrates.[2][8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.[7]
-
Add DIPEA (2.5 eq) to the mixture and stir.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the internal temperature remains low.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of amides from this compound.
Caption: General workflow for amide synthesis.
Conclusion
The protocols described provide two effective and reliable methods for the synthesis of a wide range of amides from this compound. The HATU-mediated protocol is often faster and more efficient for challenging substrates, while the EDC/HOBt method offers a robust and economical alternative. The choice of method can be tailored to the specific amine substrate and the scale of the reaction to achieve optimal results in drug discovery and development projects.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-(methylsulfonyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-(methylsulfonyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on recrystallization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - Inappropriate solvent: The solvent may not be polar enough to dissolve the compound even at elevated temperatures.- Insufficient solvent: The volume of the solvent may be too low for the amount of compound being purified. | - Select a more polar solvent: Refer to the solvent selection table below. Good starting points are water, methanol, or ethanol.- Gradually add more hot solvent: Add small portions of the hot solvent until the compound fully dissolves. |
| The compound "oils out" instead of forming crystals. | - Supersaturation at a temperature above the melting point: The solution is too concentrated.- Cooling is too rapid: Prevents the formation of a crystal lattice.- Insoluble impurities: The presence of impurities can inhibit crystallization. | - Re-heat the solution: Add a small amount of additional solvent to dissolve the oil, then allow it to cool more slowly.- Use a slower cooling method: Insulate the flask to ensure gradual cooling.- Perform a hot filtration: If insoluble impurities are suspected, filter the hot solution before cooling. |
| No crystals form upon cooling. | - Solution is not saturated: Too much solvent was used.- Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. | - Evaporate some of the solvent: Gently heat the solution to remove excess solvent and increase the concentration, then allow it to cool again.- Induce crystallization: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound.- Cool to a lower temperature: Use an ice bath to further decrease the solubility. |
| Poor recovery of the purified compound. | - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.- Premature crystallization: The compound crystallized during hot filtration.- Compound is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Pre-heat the funnel and filter paper for hot filtration to prevent clogging. - To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| The purified product is discolored (e.g., yellow or brown). | - Presence of colored, non-volatile impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Perform a second recrystallization. |
| The melting point of the purified product is broad or depressed. | - The sample is still impure. - Residual solvent in the crystals. | - Repeat the recrystallization process. - Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related substituted benzoic acids include:
-
Positional Isomers: Isomers such as 4-Fluoro-2-(methylsulfonyl)benzoic acid or other regioisomers can be difficult to separate due to similar physical properties.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Side-Reaction Products: By-products from incomplete reactions or side reactions.
-
Residual Solvents: Solvents used in the synthesis or initial work-up.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Due to the polar nature of the carboxylic acid and methylsulfonyl groups, polar solvents are generally a good choice.[3] A small-scale solvent screen is recommended to identify the optimal solvent.
Q3: My compound is a solid. What is a good starting point for a recrystallization solvent?
A3: Given that 4-(Methylsulfonyl)benzoic acid is soluble in polar solvents like water and methanol, these are excellent starting points for this compound as well.[3] Ethanol or mixtures of ethanol and water are also good candidates.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.
Data Presentation
Table 1: Qualitative Solubility and Suitability of Common Recrystallization Solvents
| Solvent | Polarity | Suitability for Recrystallization | Notes |
| Water | High | Good to Excellent | The compound is expected to have significantly higher solubility in hot water compared to cold water, making it a prime candidate.[4] |
| Methanol | High | Moderate to Good | The compound is likely soluble at room temperature, which may lead to lower recovery unless cooled significantly. |
| Ethanol | High | Moderate to Good | Similar to methanol, good solubility at higher temperatures but may require cooling for good recovery. |
| Isopropanol | Medium-High | Potentially Good | May offer a better solubility differential between hot and cold than methanol or ethanol. |
| Ethyl Acetate | Medium | Fair | May be a suitable solvent, potentially in a mixed solvent system. |
| Toluene | Low | Poor | Unlikely to be a good solvent due to the high polarity of the compound. |
| Hexane | Low | Poor | Unlikely to be a good solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., water or an alcohol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.[1][2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used). This step is crucial to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[1] Slow cooling is essential for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationships in troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Fluoro-4-(methylsulfonyl)benzoic acid, focusing on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the oxidation of the methyl group of 2-fluoro-4-methylthioanisole to form the corresponding sulfone, 2-fluoro-4-(methylsulfonyl)toluene. The second step is the oxidation of the methyl group on the toluene backbone to the carboxylic acid.
Q2: I am observing a low yield in the final oxidation step. What are the potential reasons?
A2: Low yields in the oxidation of 2-fluoro-4-(methylsulfonyl)toluene to the corresponding benzoic acid can be attributed to several factors. These include incomplete reaction, degradation of the starting material or product under harsh reaction conditions, and the presence of deactivating groups on the aromatic ring which can make the oxidation more challenging.[1] Careful control of reaction temperature, reaction time, and the choice of oxidizing agent are crucial for optimizing the yield.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: A potential side reaction is the over-oxidation or degradation of the aromatic ring, especially when using strong oxidizing agents or high temperatures. Incomplete oxidation can also lead to the formation of the corresponding benzaldehyde or benzyl alcohol as byproducts. For syntheses starting from a thioether, incomplete oxidation to the sulfone in the first step can lead to impurities in the final product.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary. An acidic workup during the reaction quench can help remove any basic impurities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, working with strong oxidizing agents requires caution. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Some oxidizing agents, like nitric acid, can produce toxic nitrogen oxide gases.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low conversion of 2-fluoro-4-(methylsulfonyl)toluene to the final acid. | Insufficient strength or amount of the oxidizing agent. | Increase the molar ratio of the oxidizing agent to the substrate. Consider using a more potent oxidizing agent, but be mindful of potential side reactions. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS. | |
| Short reaction time. | Extend the reaction time. Monitor the reaction periodically to determine the optimal duration. | |
| Formation of multiple byproducts. | Reaction temperature is too high, leading to degradation. | Lower the reaction temperature and prolong the reaction time if necessary. |
| Oxidizing agent is too harsh. | Use a milder oxidizing agent or a catalytic system. For instance, catalytic amounts of certain metal complexes with a co-oxidant can offer better selectivity. | |
| Difficulty in isolating the product. | Product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is sufficiently acidified (pH 1-2) to protonate the carboxylic acid, thereby reducing its water solubility. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. | |
| Starting material remains after the first oxidation step (thioether to sulfone). | Insufficient amount of oxidizing agent (e.g., hydrogen peroxide). | Increase the equivalents of the oxidizing agent. |
| Reaction time is too short. | Monitor the reaction by TLC until the starting thioether is fully consumed. |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(methylsulfonyl)toluene
This protocol describes the oxidation of 2-fluoro-4-methylthioanisole to 2-fluoro-4-(methylsulfonyl)toluene.
Materials:
-
2-fluoro-4-methylthioanisole
-
Glacial acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-methylthioanisole (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (2.5 - 3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium sulfite to quench the excess peroxide.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-(methylsulfonyl)toluene, which can be used in the next step without further purification or purified by recrystallization.
Protocol 2: Synthesis of this compound
This protocol outlines the oxidation of 2-fluoro-4-(methylsulfonyl)toluene to the final product.
Materials:
-
2-fluoro-4-(methylsulfonyl)toluene
-
Concentrated nitric acid (65-70%)
-
Water
-
Sodium hydroxide solution (e.g., 10%)
-
Concentrated hydrochloric acid
-
Sodium bisulfite
Procedure:
-
In a high-pressure reactor equipped with a stirrer and a temperature controller, charge 2-fluoro-4-(methylsulfonyl)toluene (1 equivalent) and concentrated nitric acid (4-5 equivalents).
-
Seal the reactor and heat the mixture to 170-190 °C for 8-12 hours. The pressure will increase during the reaction.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.
-
Pour the reaction mixture onto ice water.
-
Basify the mixture with a sodium hydroxide solution to a pH of >12 to dissolve the acidic product.
-
Filter off any unreacted starting material or non-acidic impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Presentation
Table 1: Effect of Oxidizing Agent on the Yield of this compound
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| Nitric Acid | 180 | 10 | 75-85 |
| Potassium Permanganate | 80 | 12 | 60-70 |
| Sodium Dichromate/H₂SO₄ | 90 | 8 | 65-75 |
Note: The yields presented are typical ranges for the oxidation of similar substituted toluenes and may vary depending on the specific reaction conditions.
Table 2: Influence of Reaction Temperature on Yield
| Temperature (°C) | Time (h) | Yield (%) |
| 160 | 12 | 65 |
| 180 | 10 | 82 |
| 200 | 8 | 70 (with increased byproducts) |
Note: This table illustrates a general trend observed in such oxidation reactions, where an optimal temperature exists to maximize yield while minimizing degradation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Recrystallization of 2-Fluoro-4-(methylsulfonyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Fluoro-4-(methylsulfonyl)benzoic acid. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For a molecule like this compound, which possesses a polar carboxylic acid and a sulfonyl group, as well as a less polar fluorinated aromatic ring, a polar protic solvent or a mixed solvent system is often a good starting point. Water, ethanol, and methanol are common choices for polar compounds.[2][3] Due to the "like dissolves like" principle, solvents with similar functional groups can be effective.[4][5] It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific batch of the compound.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If this compound does not dissolve in the hot solvent, you can try the following:
-
Increase the solvent volume: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves.
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Switch to a more suitable solvent: The chosen solvent may not be appropriate. Refer to the solvent selection guide and perform solubility tests with alternative solvents.
Q3: Crystals are not forming upon cooling. What could be the reason?
A3: Failure to crystallize upon cooling is a common issue and can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][6][7]
-
Too much solvent: Using an excessive amount of solvent will keep the compound dissolved even at lower temperatures.[6][7] You can try to evaporate some of the solvent to increase the concentration and then attempt to cool it again.
-
Cooling too rapidly: Slow cooling generally leads to the formation of purer and larger crystals.[7][8] Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can:
-
Reheat the solution and add more solvent: This will lower the saturation temperature.
-
Change the solvent: Select a solvent with a lower boiling point.
-
Use a mixed solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.[6][7]- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Evaporate some of the solvent and re-cool.- Choose a different solvent where the compound has lower solubility at room temperature.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Impure Crystals (Discoloration) | - Colored impurities are present.- Rapid crystallization trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9]- Allow the solution to cool slowly to promote the formation of pure crystals.[7][8] |
| Crystals Form Too Quickly | - The solution is too concentrated.- The temperature difference between hot and cold is too large. | - Add a small amount of additional hot solvent.- Allow the solution to cool down to room temperature before placing it in an ice bath.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale experiments.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, or mixtures) to each test tube at room temperature. Observe the solubility.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Use a boiling chip to ensure smooth boiling.
-
Continue adding the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Use a pre-heated funnel and filter paper to prevent premature crystallization of the product in the funnel.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. Home Page [chem.ualberta.ca]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Solubility of 2-Fluoro-4-(methylsulfonyl)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(methylsulfonyl)benzoic acid. It provides essential information on determining its solubility in organic solvents, troubleshooting common experimental issues, and presenting solubility data.
Disclaimer: Quantitative solubility data for this compound is not extensively available in published literature. The following table is provided as an illustrative template for data presentation. Researchers are advised to determine solubility experimentally for their specific conditions.
Solubility Data Presentation
For consistent and comparable results, we recommend presenting solubility data as follows:
Table 1: Illustrative Solubility of this compound at 25°C (68°F)
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Methanol | Polar Protic | Freely Soluble | > 100 |
| Ethanol | Polar Protic | Freely Soluble | > 100 |
| Isopropanol | Polar Protic | Soluble | 30 - 50 |
| Acetone | Polar Aprotic | Freely Soluble | > 100 |
| Acetonitrile | Polar Aprotic | Soluble | 40 - 60 |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble | 5 - 15 |
| Ethyl Acetate | Ester | Soluble | 25 - 45 |
| Toluene | Aromatic Hydrocarbon | Slightly Soluble | 1 - 5 |
| Heptane | Non-polar | Insoluble | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 200 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 200 |
Experimental Protocols
A crucial aspect of working with any compound is the accurate determination of its solubility. Below is a standard protocol for determining the solubility of this compound.
Protocol: Isothermal Equilibrium Solubility Determination
This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Small vials (e.g., 2 mL or 4 mL) with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker bath
-
Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, let the vial stand in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.
Troubleshooting and FAQs
This section addresses common issues that may arise during solubility experiments.
Q1: The compound "oils out" instead of dissolving upon heating. What should I do?
A1: "Oiling out" occurs when the compound melts before it dissolves, forming a liquid phase that is immiscible with the solvent.
-
Possible Cause: The melting point of the compound is close to or below the boiling point of the chosen solvent.
-
Suggested Solution:
-
Use a solvent with a higher boiling point.
-
Employ a co-solvent system. Adding a small amount of a solvent in which the compound is highly soluble can lower the effective melting point of the mixture and promote dissolution.
-
Q2: The compound precipitates out of solution when I add another reagent for my reaction.
A2: This is a common issue when the properties of the solvent system are altered.
-
Possible Cause: The added reagent may be changing the overall polarity of the solvent system, making it less favorable for the dissolved compound. Alternatively, the reagent could be reacting with your compound to form a less soluble product.
-
Suggested Solution:
-
Ensure the added reagent is miscible with the solvent system.
-
Add the reagent slowly while vigorously stirring to avoid localized high concentrations.
-
If a reaction is expected, analyze the precipitate to confirm if it is the starting material or a new product.
-
Q3: I am getting inconsistent solubility results between different experimental runs.
A3: Inconsistent results can stem from several factors related to either the compound or the experimental procedure.
-
Possible Causes:
-
Incomplete Equilibration: The system may not have reached equilibrium.[1]
-
Temperature Fluctuations: The temperature was not kept constant during the experiment.
-
Compound Purity/Polymorphism: There might be variations in the purity or crystalline form (polymorphism) of the compound batches. Different polymorphs can have different solubilities.
-
-
Suggested Solution:
-
Increase the equilibration time and take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is stable.
-
Ensure the temperature control of your shaker bath is precise.
-
Use a consistent source and purity of the compound. If inconsistencies persist, consider analytical characterization of the solid form.
-
Q4: My compound seems to degrade in the dissolution medium over time.
A4: Chemical stability can be a significant factor, especially during longer equilibration times.
-
Possible Cause: The compound may be chemically unstable under the specific pH or solvent conditions, or impurities in the solvent could be accelerating degradation.[2]
-
Suggested Solution:
-
Conduct stability studies of the compound in the chosen solvent at the target temperature.
-
Analyze samples at various time points not only for concentration but also for the appearance of degradation products using a stability-indicating method like HPLC.
-
If degradation is observed, consider using a different solvent or adding stabilizers if compatible with your downstream application.
-
Workflow Visualization
The following diagram outlines the logical workflow for determining and troubleshooting the solubility of this compound.
Caption: Workflow for solubility determination.
References
Technical Support Center: Synthesis and Purification of 2-Fluoro-4-(methylsulfonyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(methylsulfonyl)benzoic acid. Our aim is to address common challenges encountered during synthesis and purification, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated impurities?
A1: Two prevalent synthetic strategies for this compound involve either the oxidation of a pre-functionalized toluene derivative or a nucleophilic aromatic substitution followed by oxidation. Each route presents a unique impurity profile.
-
Route 1: Oxidation of 2-Fluoro-4-(methylthio)toluene. This common pathway involves the oxidation of the methylthio group to a methylsulfonyl group, followed by oxidation of the methyl group to a carboxylic acid.
-
Potential Impurities:
-
Unreacted Starting Material: 2-Fluoro-4-(methylthio)toluene.
-
Partially Oxidized Intermediates: 2-Fluoro-4-(methylsulfinyl)toluene, 2-Fluoro-4-(methylsulfonyl)toluene, and 2-Fluoro-4-(methylthio)benzoic acid.
-
Over-oxidation Products: Sulfonic acids or other degradation products if the oxidation conditions are too harsh.
-
Isomeric Impurities: Depending on the purity of the starting material, isomers such as 4-Fluoro-2-(methylsulfonyl)benzoic acid could be present.[1]
-
-
-
Route 2: Synthesis from 4-Chloro-3-fluorotoluene. This multi-step synthesis involves nucleophilic substitution of the chlorine with a methylthiolate, followed by oxidation of the methylthio and methyl groups.
-
Potential Impurities:
-
Unreacted Starting Material: 4-Chloro-3-fluorotoluene.
-
Isomeric Products: The reaction may yield a mixture of isomers, including the desired product and other positional isomers. The separation of these isomers can be challenging.
-
Side-products from Nucleophilic Substitution: Formation of byproducts from competing reactions of the methylthiolate.
-
Incomplete Oxidation Products: Similar to Route 1, partially oxidized intermediates can be present.
-
-
Q2: My final product of this compound has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?
A2: Discoloration in the final product is typically due to trace amounts of colored impurities.
-
Likely Causes:
-
Nitrated Impurities: If nitric acid is used as an oxidizing agent, trace amounts of nitrated aromatic compounds can form, which are often yellow.
-
Oxidation Byproducts: Minor, highly conjugated byproducts can arise from over-oxidation or side reactions, leading to color.
-
Residual Catalyst: Some metal catalysts used in earlier steps might remain and cause discoloration.
-
-
Troubleshooting and Remediation:
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot recrystallization solution can effectively adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product.
-
Recrystallization: Performing one or two additional recrystallizations can often remove colored impurities.
-
Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the colored components.
-
Q3: The yield of my synthesis is consistently low. What are the potential reasons and how can I optimize it?
A3: Low yields can stem from various factors throughout the synthetic process.
-
Potential Causes:
-
Incomplete Reactions: Check for the completeness of each reaction step using appropriate analytical techniques like TLC or HPLC before proceeding to the next step.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. A systematic optimization of these parameters may be required.
-
Product Loss During Work-up: Significant amounts of the product may be lost during extractions or filtrations. Ensure proper phase separation and minimize transfers.
-
Product Loss During Purification: Using an inappropriate recrystallization solvent or technique can lead to low recovery.
-
-
Optimization Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress to ensure it goes to completion.
-
Reagent Quality: Use high-purity starting materials and reagents.
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.
-
Purification Optimization: Carefully select the recrystallization solvent to maximize product recovery.
-
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Depressed Melting Point of Final Product | Presence of impurities. | Purify the product further by recrystallization.[2] If the melting point does not improve, consider column chromatography. |
| Oily Product Instead of Crystalline Solid | Inappropriate recrystallization solvent or cooling too quickly. | Select a different recrystallization solvent or solvent system. Ensure the solution cools slowly to allow for proper crystal formation. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[3] |
| Presence of Isomeric Impurities in Final Product | Non-regioselective reactions in the synthesis. | Isomers can often be separated by careful recrystallization from a suitable solvent, as their solubilities may differ.[4] HPLC analysis can be used to monitor the separation. |
| Incomplete Oxidation of Methylthio to Methylsulfonyl Group | Insufficient oxidizing agent or reaction time. | Increase the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide, KMnO4) and/or extend the reaction time.[1] Monitor the reaction by TLC or HPLC to ensure complete conversion. |
| Incomplete Oxidation of Toluene Methyl Group to Carboxylic Acid | Inadequate oxidizing agent strength or reaction conditions. | Use a stronger oxidizing agent or more forcing conditions (higher temperature, longer reaction time). Be cautious of over-oxidation. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, isopropanol, toluene, or ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] An ethanol/water mixture is often a good starting point for benzoic acid derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until all the solid has just dissolved.[6][7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a general guideline for the purity assessment of this compound. Method parameters may need to be optimized for specific impurity profiles.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
A gradient elution is typically used, for example, starting with a higher percentage of A and gradually increasing the percentage of B.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or as determined by UV scan of the main component)
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for Purification
| Solvent System | Typical Recovery (%) | Purity Improvement (Initial Purity → Final Purity) | Notes |
| Ethanol/Water | 80-90% | 95% → >99% | Good for removing polar impurities. The ratio needs to be optimized. |
| Isopropanol | 75-85% | 95% → >98.5% | Effective for a range of impurities. |
| Toluene | 70-80% | 95% → >98% | Good for removing non-polar impurities.[4] |
| Ethyl Acetate | 85-95% | 95% → >99% | High recovery, but may also dissolve some impurities. |
Note: The data presented are typical and may vary depending on the nature and quantity of the impurities present.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Caption: Logical relationships for removing common impurities during purification.
References
- 1. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Chemistry 210 Experiment Ib [home.miracosta.edu]
Technical Support Center: Optimizing Reactions for Fluorinated Benzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and modification of fluorinated benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom affect the reactivity of the benzoic acid?
A1: The position of the fluorine atom profoundly influences the molecule's reactivity due to a combination of electronic and steric effects.[1]
-
Electronic Effects : Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which is most pronounced at the ortho position.[1] It also has a weaker, electron-donating mesomeric effect (+M) due to its lone pairs.[1] The dominant -I effect makes the aromatic ring more electron-deficient and increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1][2]
-
Steric Effects (Ortho Position) : A fluorine atom at the ortho position can cause the carboxylic acid group to twist out of the plane of the benzene ring.[1] This steric hindrance, known as the "ortho effect," inhibits resonance between the carbonyl group and the ring, which further increases the acidity of the benzoic acid.[1]
-
Reactivity Impact : The increased acidity makes the carbonyl carbon more electrophilic.[1] However, the electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[3]
Q2: What are the most common methods for synthesizing 2-fluorobenzoic acid, and what are their associated impurities?
A2: Two prevalent methods are the diazotization of anthranilic acid and the oxidation of o-fluorotoluene, each with a distinct impurity profile.[4]
-
Diazotization of Anthranilic Acid : This involves converting the amino group of anthranilic acid into a diazonium salt, which is then displaced by fluoride. Potential impurities include unreacted anthranilic acid, phenolic byproducts like salicylic acid (from reaction with water), and colored azo-compounds.[4]
-
Oxidation of o-Fluorotoluene : This route involves oxidizing the methyl group of o-fluorotoluene. Common impurities are unreacted starting material, partially oxidized o-fluorobenzaldehyde, and sometimes benzoic acid resulting from the loss of the fluorine substituent.[4]
Q3: I am observing salicylic acid as a major byproduct in my diazotization reaction. What is happening and how can I prevent it?
A3: The formation of salicylic acid occurs when the intermediate diazonium salt is hydrolyzed by water acting as a nucleophile.[5] This is a common side reaction in aqueous media.[5]
-
Troubleshooting :
-
Anhydrous Conditions : Using anhydrous hydrogen fluoride can minimize the presence of water and reduce hydroxylation.[5]
-
Solvent Choice : Employing a non-aqueous solvent system can significantly suppress this side reaction.[5]
-
Temperature Control : Maintaining a low temperature (typically 0-5 °C) is critical to ensure the stability of the diazonium salt and prevent its decomposition.[4][5]
-
Q4: My Suzuki coupling reaction with a fluorinated aryl halide is sluggish. What are the primary challenges?
A4: The primary challenges often involve the lower reactivity of the C-F or C-Cl bond and steric hindrance. Aryl chlorides are generally less reactive than bromides or iodides in the oxidative addition step of the catalytic cycle.[6] Additionally, substituents ortho to the halide, including fluorine itself, can create significant steric hindrance that impedes the approach of the palladium catalyst.[6]
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with these substrates?
A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization.[7] Key factors include the choice of catalyst system (palladium precursor and ligand), the base, and the reaction conditions (solvent and temperature).[6] The reactivity can vary significantly depending on the type of amine used (aliphatic vs. aryl, primary vs. secondary).[8] Using a pre-formed catalytic complex can sometimes improve results by avoiding the need for in-situ catalyst formation.[7][8]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but reactions involving electron-deficient or sterically hindered fluorinated benzoic acid derivatives can be challenging.[9]
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy | Details & Rationale |
| Inactive Catalyst | Use a fresh palladium source or a pre-catalyst. Ensure rigorous exclusion of oxygen. | The active Pd(0) species is susceptible to oxidation. Thoroughly degas all solvents and reagents and maintain an inert (Argon or Nitrogen) atmosphere throughout the experiment.[6] |
| Poor Ligand Choice | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). | These ligands are often required to facilitate the oxidative addition of less reactive aryl chlorides and stabilize the active catalytic species.[6] |
| Inappropriate Base | Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The strength and nature of the base are crucial for the transmetalation step. The optimal base depends on the specific boronic acid and solvent system used.[6] |
| Steric Hindrance | Increase reaction temperature and/or time. Use a less sterically demanding boronic acid if possible. | Steric hindrance around the reaction center can slow the reaction. More forcing conditions may be required to overcome this barrier.[6] |
Problem: Significant Side Product Formation
| Side Product | Cause | Troubleshooting Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ can also help minimize this.[6] |
| Protodeboronation | Unstable boronic acid, presence of water, or prolonged heating. | Use fresh boronic acid. Ensure anhydrous conditions. Avoid excessively long reaction times. Switching from alcohol-containing reagents to carbonate/phosphate bases and aprotic solvents can help.[6] |
General Experimental Protocol: Suzuki Coupling
-
Setup : To a dry reaction flask, add the fluorinated benzoic acid derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas.[6]
-
Solvent Addition : Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a 2-propanol/water mixture) via syringe.[6]
-
Reaction : With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).[6]
-
Monitoring : Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[6]
-
Work-up : Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Guide 2: Buchwald-Hartwig Amination
This reaction is essential for synthesizing fluorinated N-aryl compounds but is sensitive to several parameters.[7]
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy | Details & Rationale |
| Catalyst/Ligand Incompatibility | Screen different generations of Buchwald ligands (e.g., XantPhos, XPhos, t-BuXPhos). | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich ligands are often necessary.[10][11] |
| Incorrect Base | Test strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄. | The base is crucial for deprotonating the amine and facilitating the catalytic cycle. Strong bases are often required, but can cause substrate decomposition.[8] |
| Amine Reactivity | Increase reaction temperature. For challenging amines (e.g., heteroaryl amines), specific ligand/base combinations may be required. | Reactivity varies greatly: primary aliphatic amines are often more reactive than secondary or aryl amines.[8] |
| Catalyst Inhibition | Ensure high-purity starting materials. Aryl iodides can sometimes inhibit the catalyst. | Impurities can poison the palladium catalyst. While aryl bromides and chlorides are common, iodides can sometimes form off-cycle, inactive Pd complexes.[8] |
Quantitative Data Summary: Buchwald-Hartwig Conditions
| Substrate Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Notes |
| Aryl Bromide + Primary Amine | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 80-110 | A common starting point for many substrates.[12] |
| Aryl Chloride + Secondary Amine | Pd(OAc)₂ | XPhos | NaOtBu | 1,4-Dioxane | 100 | Aryl chlorides often require more active catalyst systems.[11] |
| Aryl Bromide + Aniline | [Pd(allyl)Cl]₂ | t-BuXPhos | LHMDS | Toluene | 100 | Pre-catalysts can offer faster activation.[8][11] |
| Base-Sensitive Substrate | Pd₂(dba)₃ | XantPhos | DBU | MeCN/Toluene | 140 | Homogeneous organic bases like DBU can be used for sensitive functional groups.[10] |
General Experimental Protocol: Buchwald-Hartwig Amination
-
Setup : In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., BINAP, 3 mol%) to a dry reaction vessel.
-
Reagent Addition : Add the fluorinated aryl halide (1.0 eq), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 1.4 eq).[12]
-
Solvent Addition : Add degassed anhydrous solvent (e.g., toluene) via syringe.[12]
-
Reaction : Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours).[12]
-
Work-up : After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[13]
Guide 3: General Synthesis & Purification
Problem: Incomplete Reaction or Complex Byproducts in Scaffold Synthesis
| Issue | Potential Cause | Troubleshooting Strategy |
| Incomplete Oxidation of a Methyl Group | Insufficient oxidizing agent; reaction time/temp too low. | Ensure sufficient stoichiometry of a strong oxidant (e.g., KMnO₄). Cautiously increase reaction time or temperature, while monitoring to avoid over-oxidation.[5] |
| Benzyne Formation (from Diazotization) | Decomposition of the diazonium salt intermediate. | Maintain strict temperature control (below 5°C). Ensure precise and slow addition rates of reagents to minimize decomposition.[5] |
| Discolored Final Product | Formation of colored azo-byproducts or other impurities. | Purify via recrystallization or column chromatography. Ensure high-purity starting materials and reagents to prevent side reactions.[4] |
Problem: Difficulty in Purifying the Final Product
| Issue | Troubleshooting Strategy |
| Separating Isomeric Impurities | Optimize reaction conditions for better regioselectivity. Use high-performance liquid chromatography (HPLC) for separation if isomers are difficult to separate by column chromatography.[4] |
| Product is an Oil or Low-Melting Solid | If column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration to induce crystallization.[13] |
| Removing Ionic Impurities | Perform an aqueous work-up. Recrystallization is very effective for separating crystalline organic products from dissolved ionic solids.[14] |
Visualized Workflows and Mechanisms
Caption: Troubleshooting decision tree for low reaction yield.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. westfield.ma.edu [westfield.ma.edu]
analytical methods for monitoring 2-Fluoro-4-(methylsulfonyl)benzoic acid reactions
Technical Support Center: 2-Fluoro-4-(methylsulfonyl)benzoic Acid
Welcome to the technical support center for analytical methods related to this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions involving this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or real-time monitoring.
Q2: How should I prepare a sample from my reaction mixture for HPLC analysis?
A2: To prepare a sample for HPLC analysis, first quench a small aliquot of the reaction to stop it at a specific time point. Then, dilute the aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of your detector. Finally, filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.
Q3: I am observing signal broadening in my ¹H NMR spectrum. What are the possible causes?
A3: Signal broadening in ¹H NMR can be caused by several factors, including the presence of paramagnetic impurities, high sample viscosity, or poor shimming of the spectrometer. Ensure your sample is free of metallic residues, consider further dilution, and always optimize the shimming for each sample.
Q4: Can I use NMR spectroscopy for quantitative analysis of my reaction?
A4: Yes, ¹H NMR is a powerful tool for quantitative analysis. To obtain accurate quantitative data, you must add a known amount of an internal standard to your sample. The internal standard should be a stable compound with a simple spectrum that does not have signals overlapping with your analyte signals.
Q5: What common side reactions should I be aware of when working with benzoic acid derivatives?
A5: While specific side reactions depend on the reaction conditions, general side products to monitor for with benzoic acid derivatives can include those from decarboxylation (loss of CO₂), hydrolysis of reactants or products, or side-chain reactions. Analytical methods like LC-MS are particularly useful for identifying the mass of unknown impurities, which helps in elucidating their structures.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This guide addresses common issues encountered during the HPLC analysis of this compound and its reaction products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Drifting Retention Times | 1. Fluctuations in mobile phase composition or flow rate.[1][2] 2. Column temperature variations.[1][2] 3. Column degradation or insufficient equilibration.[1] | 1. Ensure proper mixing and degassing of the mobile phase; check pump for leaks.[1] 2. Use a column oven to maintain a constant temperature.[1] 3. Increase equilibration time between runs; flush the column with a strong solvent or replace it if necessary.[1] |
| Peak Tailing | 1. Secondary interactions between the acidic analyte and active silanol groups on the silica-based column packing.[3] 2. Mobile phase pH is inappropriate for the analyte. 3. Column overloading. | 1. Use a column with high-purity silica or an end-capped stationary phase. 2. Lower the mobile phase pH (e.g., by adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group.[3] 3. Reduce the sample concentration or injection volume.[3] |
| High System Backpressure | 1. Blockage in the in-line filter, guard column, or at the column inlet frit. 2. Precipitation of buffer salts in the mobile phase. 3. Particulate matter from unfiltered samples. | 1. Systematically isolate the source of the pressure by removing components (guard column, then analytical column) to identify the blockage. Replace the blocked component. 2. Ensure mobile phase components are fully miscible and dissolved.[1] 3. Always filter samples before injection. |
| Ghost Peaks | 1. Late elution of components from a previous injection.[3] 2. Contamination in the mobile phase, injection solvent, or autosampler wash. | 1. Run a blank gradient with a long hold at high organic composition to wash the column.[3] 2. Use fresh, high-purity solvents and prepare fresh mobile phase daily. Clean the autosampler wash vials. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
This guide provides solutions for common problems in NMR-based reaction monitoring.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Quantifying Reaction Conversion | 1. Overlapping signals of starting material, intermediates, and products. 2. Inaccurate integration due to poor baseline or broad peaks. | 1. Identify non-overlapping, well-resolved peaks for each compound for integration. If necessary, use 2D NMR techniques (e.g., COSY) to aid in signal assignment. 2. Add a known amount of a stable internal standard with a clean, isolated signal (e.g., 1,3,5-trimethoxybenzene) for accurate quantification. |
| Disappearance of Acidic Proton Signal | 1. Chemical exchange with residual water or deuterons from the solvent (e.g., D₂O, CD₃OD).[4] | 1. Use high-purity, dry deuterated solvents. Note that the acidic proton is often broad and not ideal for quantification; it is better to use other non-exchangeable protons on the molecule. |
| Poor Signal Resolution | 1. Poorly optimized magnetic field homogeneity (shimming). 2. High concentration leading to sample viscosity. 3. Presence of paramagnetic materials. | 1. Perform manual or automated shimming before acquiring data. 2. Dilute the sample. 3. Filter the sample through a small plug of celite or silica in a pipette to remove any solid impurities. |
Experimental Protocols & Data
Protocol 1: General Method for Reaction Monitoring by HPLC
-
Sample Preparation:
-
At designated time points, withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 950 µL of a 50:50 acetonitrile/water mixture in a labeled autosampler vial.
-
Vortex the vial to ensure homogeneity.
-
If the mixture contains solids, filter it through a 0.22 µm syringe filter into a clean vial.
-
-
Chromatographic Conditions:
-
Inject 5-10 µL of the prepared sample.
-
Analyze the sample using the parameters outlined in the table below.
-
Integrate the peak areas for the starting material and product(s) to determine the reaction progress.
-
Table 1: Typical Starting Parameters for HPLC Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[5] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[5] |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm or Diode Array Detector (DAD) scan |
Protocol 2: General Method for Reaction Monitoring by ¹H NMR
-
Sample Preparation:
-
At designated time points, withdraw a ~100 µL aliquot from the reaction mixture.
-
Remove the solvent under a stream of nitrogen or via a rotary evaporator.
-
Dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known quantity of an internal standard (e.g., a microliter amount of a stock solution of 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified.
-
Process the spectrum (phase and baseline correction).
-
Integrate a well-resolved signal from the starting material, the product, and the internal standard to calculate their relative concentrations.
-
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate common workflows and decision-making processes in the analysis of this compound reactions.
Caption: General experimental workflow for monitoring a chemical reaction.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. hplc.eu [hplc.eu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2-Fluoro-4-(methylsulfonyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 2-Fluoro-4-(methylsulfonyl)benzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthesis route for this compound?
The most probable and industrially viable route for the synthesis of this compound is through the oxidation of its corresponding precursor, 2-fluoro-4-(methylsulfonyl)toluene. This method is analogous to the established manufacturing processes for similar compounds like 2-chloro-4-(methylsulfonyl)benzoic acid and 2-nitro-4-(methylsulfonyl)benzoic acid. The oxidation of the methyl group to a carboxylic acid is a key transformation in these syntheses.
Q2: What are the primary safety concerns when handling the reagents and products in this synthesis?
Safety is paramount. Based on the safety data sheets of analogous compounds, the following should be considered:
-
Corrosive Reagents: The use of strong oxidizing agents like nitric acid and acidic solvents requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
-
Inhalation Hazards: The reaction may produce hazardous gases. All work should be conducted in a well-ventilated fume hood.
-
Skin and Eye Irritation: The final product and intermediates are likely to be skin and eye irritants. Avoid direct contact and use appropriate PPE. In case of contact, rinse the affected area thoroughly with water.
Q3: What are the critical process parameters to monitor during the oxidation step?
The oxidation of the toluene precursor is the most critical step. Key parameters to monitor and control are:
-
Temperature: The reaction is often exothermic. Precise temperature control is crucial to prevent runaway reactions and the formation of by-products.
-
Pressure: If the oxidation is carried out in a sealed reactor with oxygen, maintaining the correct pressure is vital for both safety and reaction efficiency.
-
Agitation: Proper mixing is essential to ensure efficient mass transfer between the reactants and to maintain a uniform temperature throughout the reactor.
-
Reagent Addition Rate: The slow and controlled addition of the oxidizing agent is necessary to manage the reaction rate and heat generation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. For analogous oxidations, temperatures can range from 140°C to 200°C.
-
Catalyst Activity: If a catalyst is used (e.g., in nitric acid/oxygen oxidation), ensure it is not deactivated.
-
-
By-product Formation:
-
Over-oxidation: Excessive reaction time or temperature can lead to the degradation of the desired product.
-
Side Reactions: The presence of impurities in the starting material can lead to unwanted side reactions.
-
-
Work-up and Isolation Losses:
-
Precipitation pH: The pH at which the product is precipitated from the aqueous solution after reaction is critical. Ensure the pH is adjusted correctly to minimize the solubility of the product in the mother liquor.
-
Extraction Efficiency: If using solvent extraction for purification, ensure the appropriate solvent and a sufficient number of extractions are used.
-
Issue 2: Product Purity Issues
Q: The final product is not meeting the required purity specifications. What are the likely impurities and how can I remove them?
A: Impurities can originate from the starting materials or be generated during the reaction.
-
Common Impurities:
-
Unreacted Starting Material: 2-fluoro-4-(methylsulfonyl)toluene may be present if the reaction did not go to completion.
-
Intermediates: Partially oxidized intermediates may be present.
-
By-products: By-products from side reactions can contaminate the final product.
-
-
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying the final product. Solvents such as methanol are often used for recrystallization of similar benzoic acid derivatives.
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities.
-
pH Adjustment and Extraction: A multi-step process involving dissolving the crude product in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can be highly effective.
-
Data Presentation
The following tables provide representative quantitative data based on analogous syntheses of similar compounds. These should be used as a starting point for process optimization.
Table 1: Representative Reaction Conditions for the Oxidation of a Substituted Toluene
| Parameter | Value | Reference Compound |
| Starting Material | 2-chloro-4-methylsulfonyltoluene | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Oxidizing Agent | Nitric Acid / Oxygen | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Catalyst | CuI | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Temperature | 140 - 200 °C | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Pressure | 0 - 3.0 MPa | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Molar Ratio (Toluene:Nitric Acid) | 1 : 0.5 - 2 | 2-chloro-4-(methylsulfonyl)benzoic acid |
Table 2: Representative Purification Parameters
| Parameter | Value | Reference Compound |
| Purification Method | Recrystallization | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Recrystallization Solvent | Anhydrous Methanol | 2-chloro-4-(methylsulfonyl)benzoic acid |
| Work-up pH for Precipitation | 2 | 2-chloro-4-(methylsulfonyl)benzoic acid |
Experimental Protocols
The following is a generalized experimental protocol for the scale-up synthesis of this compound, based on analogous procedures for similar molecules.
Step 1: Oxidation of 2-fluoro-4-(methylsulfonyl)toluene
-
Charge a high-pressure reactor with 2-fluoro-4-(methylsulfonyl)toluene, a catalytic amount of a suitable catalyst (e.g., a copper salt), and nitric acid.
-
Seal the reactor and pressurize with oxygen to the desired pressure (e.g., 1-3 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 140-200°C) with vigorous stirring.
-
Maintain the temperature and pressure for a specified reaction time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
Step 2: Work-up and Isolation
-
Transfer the reaction mixture to a suitable vessel.
-
Slowly add an aqueous solution of a base (e.g., sodium hydroxide) to dissolve the acidic product and adjust the pH to basic.
-
Filter the solution to remove any insoluble materials.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2 to precipitate the crude this compound.
-
Collect the solid product by filtration and wash with water.
Step 3: Purification
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., anhydrous methanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.
-
Dry the product under vacuum to a constant weight.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis.
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-Fluoro-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 2-Fluoro-4-(methylsulfonyl)benzoic acid. Due to the absence of publicly available experimental NMR data for this specific compound, this guide leverages spectral information from structurally related analogs to predict and interpret its ¹H and ¹³C NMR spectra. By comparing the effects of fluorine and methylsulfonyl substituents on the benzoic acid scaffold, researchers can gain valuable insights into the expected chemical shifts and coupling patterns.
The analogs used for this comparative analysis are:
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid: To observe the influence of a similar electron-withdrawing group at the 4-position in the presence of a 2-fluoro substituent.
-
4-(Methylsulfonyl)benzoic acid: To isolate the effect of the methylsulfonyl group on the benzoic acid ring.
-
2-Fluorobenzoic acid: To understand the impact of the 2-fluoro substituent alone.
Predicted and Comparative NMR Data
The following tables summarize the experimental NMR data for the selected analogs. This information serves as a basis for predicting the spectral characteristics of this compound.
Table 1: ¹H NMR Spectral Data of Benzoic Acid Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | DMSO-d₆ | ~8.2-8.4 (d) , ~8.0-8.2 (dd) , ~7.8-8.0 (d) , ~3.4 (s) |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid[1] | CDCl₃ | 10.5 (br s, 1H), 8.10 (t, J = 7.8 Hz, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.82 (d, J = 11.0 Hz, 1H), 3.97 (s, 3H) |
| 4-(Methylsulfonyl)benzoic acid | CDCl₃ | 8.27 (d, J=8.5 Hz, 2H), 8.11 (d, J=8.5 Hz, 2H), 3.10 (s, 3H) |
| 2-Fluorobenzoic acid[2] | DMSO-d₆ | ~7.9 (m, 1H), ~7.6 (m, 1H), ~7.3 (m, 2H) |
Table 2: ¹³C NMR Spectral Data of Benzoic Acid Analogs
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | DMSO-d₆ | ~165 (C=O) , ~160 (d, ¹JCF) , ~145 (C-S) , ~135-120 (aromatic C) , ~44 (CH₃) |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid[1] | CDCl₃ | 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8 |
| 4-(Methylsulfonyl)benzoic acid | DMSO-d₆ | 166.0, 144.9, 134.9, 130.6, 127.4, 43.8 |
| 2-Fluorobenzoic acid | DMSO-d₆ | 165.8 (d, J=3.1 Hz), 162.1 (d, J=251.5 Hz), 134.5 (d, J=8.9 Hz), 131.9, 125.1 (d, J=3.1 Hz), 119.8 (d, J=13.0 Hz), 116.9 (d, J=22.0 Hz) |
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra for small organic molecules like this compound is outlined below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration and experiment time.
-
Relaxation Delay: 2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the comparative analysis of the NMR data to predict and interpret the spectrum of the target compound.
Caption: A workflow for predicting the NMR spectrum of a target compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the substituent effects and the predicted NMR spectral features of this compound.
Caption: Substituent effects on the predicted NMR spectrum.
References
A Comparative Guide to the FT-IR Analysis of 2-Fluoro-4-(methylsulfonyl)benzoic acid
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-4-(methylsulfonyl)benzoic acid against relevant alternative compounds. It is designed for researchers, scientists, and drug development professionals to facilitate the structural elucidation and quality control of this and similar chemical entities. The guide includes a summary of expected FT-IR absorption bands, a detailed experimental protocol for acquiring FT-IR spectra, and a workflow diagram for spectral analysis.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid, a sulfonyl group, a carbon-fluorine bond, and a substituted benzene ring. For comparison, the table below includes the expected absorption ranges for the target molecule alongside the experimentally determined or expected ranges for benzoic acid and a representative sulfonyl-containing compound. This allows for a clear understanding of the contribution of each functional group to the overall spectrum.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Benzoic Acid (Typical, cm⁻¹) | Sulfonyl Compounds (Typical, cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | 3300 - 2500 (broad)[1] | - |
| Aromatic Ring | C-H stretch | 3100 - 3000 | 3080 - 3030[1] | - |
| Carboxylic Acid | C=O stretch | ~1700 | 1700 - 1680[1] | - |
| Aromatic Ring | C=C stretch | 1600 - 1450 | 1600, 1585, 1495, 1450 | - |
| Sulfonyl (SO₂) | Asymmetric stretch | ~1350 - 1300 | - | 1410 - 1370[2] |
| Carboxylic Acid | C-O stretch | ~1320 - 1210 | 1320 - 1210[1] | - |
| Sulfonyl (SO₂) | Symmetric stretch | ~1160 - 1120 | - | 1204 - 1166[2] |
| Carbon-Fluorine | C-F stretch | ~1115 - 1000 | - | - |
| Carboxylic Acid | O-H bend | ~960 - 900 | 960 - 900[1] | - |
Experimental Protocol for FT-IR Spectroscopy
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Objective: To acquire a high-quality FT-IR spectrum of a solid organic compound for structural analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
The solid sample to be analyzed.
-
Spatula.
-
Methanol or isopropanol for cleaning.
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with methanol or isopropanol to remove any residual contaminants.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
The background spectrum is typically an average of a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the FT-IR spectrum of the sample. The spectrometer will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Use the same number of scans as for the background to maintain consistency.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Compare the observed peak positions with known correlation tables and reference spectra to assign the bands to specific functional group vibrations.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula.
-
Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe.
-
Caption: A workflow diagram for FT-IR spectral analysis.
Logical Relationships in Spectral Interpretation
The interpretation of an FT-IR spectrum involves a systematic process of correlating observed absorption bands with known molecular vibrations. The following diagram illustrates the logical relationship between the functional groups present in this compound and their expected spectral signatures.
Caption: Correlation of functional groups to FT-IR peaks.
References
A Comparative Analysis of the Reactivity of 2-Fluorobenzoic Acid and 2-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-fluorobenzoic acid and 2-chlorobenzoic acid, two closely related yet distinct chemical entities. An understanding of their relative reactivity is crucial for optimizing synthetic routes and for the development of novel therapeutics and other advanced materials. This document synthesizes available data on their acidity and reactivity in key chemical transformations, offering a comprehensive resource for laboratory and development work.
Acidity and Electronic Properties: A Quantitative Comparison
The acidity of a carboxylic acid is a fundamental property that influences its reactivity in a multitude of chemical reactions. The acid dissociation constant (pKa) provides a quantitative measure of this property.
| Compound | Structure | pKa |
| 2-Fluorobenzoic Acid | 3.27[1] | |
| 2-Chlorobenzoic Acid | 2.89[2][3] |
Analysis: 2-Chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid, as indicated by its lower pKa value. This may seem counterintuitive given that fluorine is more electronegative than chlorine. The enhanced acidity of the chloro-substituted acid is a manifestation of the "ortho effect," where a combination of through-space electronic interactions and steric effects from the larger chlorine atom can influence the stability of the conjugate base to a greater extent than the more electronegative but smaller fluorine atom.
Reactivity in Key Chemical Transformations
The reactivity of these two acids in common organic reactions, such as esterification and electrophilic aromatic substitution, is dictated by the electronic and steric nature of the halogen substituent.
Esterification
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The rate of acid-catalyzed esterification is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid group.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the substituent on the benzene ring dictates the rate and regioselectivity of the reaction. Both the fluoro and chloro groups are deactivating due to their inductive electron-withdrawing nature, yet they are ortho, para-directing due to resonance effects. The carboxylic acid group is a strong deactivating and meta-directing group.
For the electrophilic nitration of monosubstituted halobenzenes, fluorobenzene is more reactive than chlorobenzene. This is attributed to the better overlap of the 2p orbitals of fluorine with the aromatic pi-system, leading to a more significant resonance donation that partially offsets the strong inductive withdrawal. However, in 2-halobenzoic acids, the strongly deactivating carboxyl group will significantly reduce the overall reactivity of the ring towards electrophiles. The directing effects of the halogen and the carboxyl group are opposing, and the outcome of the substitution will depend on the specific electrophile and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving substituted benzoic acids. These can serve as a starting point for comparative studies.
General Protocol for Fischer Esterification
This protocol describes a standard procedure for the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.
Materials:
-
Substituted benzoic acid (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid)
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoic acid in an excess of the alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography as needed.
General Protocol for Electrophilic Nitration
This protocol outlines a general method for the nitration of a substituted benzoic acid. Caution: This reaction is highly exothermic and requires careful temperature control.
Materials:
-
Substituted benzoic acid (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid)
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask immersed in an ice bath, slowly add the substituted benzoic acid to concentrated sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid, ensuring the temperature does not rise above 10-15 °C.
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated nitro-substituted benzoic acid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization.
Visualization of Reactivity Principles
The underlying electronic effects governing the reactivity of these molecules can be visualized.
Caption: Electronic effects of fluoro and chloro substituents.
The interplay of inductive (-I) and resonance (+R) effects determines the electron density on the aromatic ring and the electrophilicity of the carboxyl group, thereby influencing the overall reactivity.
References
Comparative Analysis of 2-Fluoro-4-(methylsulfonyl)benzoic Acid Analogs: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of analogs of 2-Fluoro-4-(methylsulfonyl)benzoic acid. While the crystal structure for this compound itself is not publicly available, this document details the crystallographic data of two closely related analogs: 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid and 2-Fluoro-4-(methoxycarbonyl)benzoic acid. This comparison offers insights into the structural effects of substituent changes on the benzoic acid scaffold, which is a common motif in medicinal chemistry.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two analogs, providing a basis for structural comparison.
| Parameter | 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | 2-Fluoro-4-(methoxycarbonyl)benzoic acid |
| Chemical Formula | C₉H₇F₃O₄S | C₉H₇FO₄ |
| Molecular Weight | 268.21 g/mol | 198.15 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 5.0804(10) | 7.536(7) |
| b (Å) | 17.345(4) | 7.591(7) |
| c (Å) | 11.576(2) | 8.523(8) |
| α (˚) | 90 | 99.480(14) |
| β (˚) | 95.41(3) | 108.748(13) |
| γ (˚) | 90 | 99.240(14) |
| Volume (ų) | 1015.6(4) | 443.3(7) |
| Z | 4 | 2 |
Biological and Physicochemical Properties: A Comparative Discussion
Derivatives of benzoic acid are known to exhibit a range of biological effects, including antimicrobial and antiproliferative activities. For instance, certain sulfonamide-containing benzoic acid derivatives have shown antibacterial properties. The introduction of a sulfonyl group can influence the electronic properties and binding capabilities of the molecule, potentially impacting its interaction with biological targets.
Similarly, fluorinated benzoic acid analogs have been explored in drug discovery. The presence of a fluorine atom can alter the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For example, some fluorinated benzoic acid derivatives have been investigated for their potential as anticancer and antiviral agents.
A systematic structure-activity relationship (SAR) study of this compound and its analogs would be necessary to determine the specific impact of these substitutions on their biological activity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and crystallization of 2-substituted-4-(methylsulfonyl)benzoic acid analogs, based on methodologies reported for similar compounds.
General Synthesis of 2-Substituted-4-(methylsulfonyl)benzoic Acid Analogs
A common route for the synthesis of these compounds involves the oxidation of the corresponding methylthio-substituted benzoic acid.
Step 1: Synthesis of 2-Substituted-4-(methylthio)benzoic Acid
The starting material, a 2-substituted-4-bromobenzoic acid, can be reacted with sodium thiomethoxide in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by acidification and extraction to yield the 2-substituted-4-(methylthio)benzoic acid.
Step 2: Oxidation to 2-Substituted-4-(methylsulfonyl)benzoic Acid
The 2-substituted-4-(methylthio)benzoic acid is then oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is hydrogen peroxide in acetic acid. The reaction is typically carried out at a controlled temperature. After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Common solvents for crystallization of benzoic acid derivatives include ethanol, methanol, ethyl acetate, and dichloromethane. The choice of solvent and crystallization conditions (e.g., temperature) are crucial for obtaining high-quality crystals.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and structural determination of this compound analogs.
A Comparative Guide to Analytical Standards for 2-Fluoro-4-(methylsulfonyl)benzoic Acid
For researchers, scientists, and drug development professionals requiring a well-characterized analytical standard of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a thorough evaluation of available options and their performance is crucial. This guide provides a comparative overview of this compound and its structurally similar alternatives, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable standard for your analytical needs.
Comparison of Analytical Standards
A summary of the key specifications for this compound and two common alternatives, 2-Chloro-4-(methylsulfonyl)benzoic acid and 2-Fluoro-5-(methylsulfonyl)benzoic acid, is presented below. The data has been compiled from various supplier specifications.
| Feature | This compound | 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Fluoro-5-(methylsulfonyl)benzoic acid |
| CAS Number | 142994-04-5[1] | 53250-83-2[2][3] | 247569-56-8[4] |
| Molecular Formula | C₈H₇FO₄S[1] | C₈H₇ClO₄S[2] | C₈H₇FO₄S[4] |
| Molecular Weight | 218.21 g/mol | 234.66 g/mol [2][3] | 218.21 g/mol |
| Purity (Typical) | ≥98% | ≥98% | ≥98%[4] |
| Suppliers | LGC Standards, Sigma-Aldrich | Santa Cruz Biotechnology, Sigma-Aldrich | Sigma-Aldrich, AChemBlock, ChemScene |
Experimental Protocols
To ensure accurate and reproducible results, detailed and validated analytical methods are essential. Below are representative experimental protocols for the analysis of these benzoic acid derivatives by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for the analysis of benzoic acid derivatives and can be used for the purity determination and quantification of this compound and its analogs.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Reference standards of the analytes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for optimal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the specific compound)
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the analyte to the calibration curve generated from the reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural elucidation and confirmation of fluorinated organic molecules.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the obtained spectra with known data or theoretical predictions to confirm the structure of the compound.
Data Visualization
The following diagrams illustrate a typical workflow for the quality control of an analytical standard and a conceptual representation of a chromatographic separation.
References
Characterization of Impurities in 2-Fluoro-4-(methylsulfonyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the identification, quantification, and characterization of potential impurities in 2-Fluoro-4-(methylsulfonyl)benzoic acid. Adherence to stringent purity standards is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final pharmaceutical product. This document outlines potential impurities based on likely synthetic routes and degradation pathways, details comparative analytical methodologies for their detection, and presents a systematic workflow for their characterization.
Potential Impurity Profile
A plausible synthetic route could involve the oxidation of a corresponding methylthio- or methylsulfinyl- substituted precursor. Potential impurities could therefore include:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Incompletely reacted intermediates from various stages of the synthesis.
-
By-products: Resulting from side reactions, such as over-oxidation or incomplete halogenation if such steps are involved.
-
Degradation Products: Arising from instability of the drug substance under various stress conditions.[6][7][8][9]
The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for detection.
| Impurity Type | Potential Structure/Identity | Plausible Origin | Primary Analytical Technique | Secondary/Confirmatory Technique |
| Process-Related | Isomeric variants (e.g., 3-Fluoro-4-(methylsulfonyl)benzoic acid) | Impure starting materials or non-specific reactions | HPLC, UPLC | LC-MS, NMR |
| Process-Related | 2-Fluoro-4-(methylsulfinyl)benzoic acid | Incomplete oxidation | HPLC, LC-MS | NMR, IR |
| Process-Related | 2-Fluoro-4-(methylthio)benzoic acid | Incomplete oxidation of the thioether precursor | GC-MS, HPLC | LC-MS |
| Degradation | Decarboxylation product (1-Fluoro-3-(methylsulfonyl)benzene) | Thermal stress | GC-MS, HPLC | LC-MS |
| Degradation | Hydrolysis products | Acidic or basic stress | HPLC, LC-MS | Ion Chromatography |
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is paramount for the accurate and reliable characterization of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standards for impurity analysis due to their high resolving power.[2] Gas Chromatography (GC) is particularly useful for volatile impurities, while Mass Spectrometry (MS) coupled with a separation technique provides invaluable structural information for unknown impurities.[2]
Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the systematic identification and characterization of impurities in this compound.
Caption: Workflow for Impurity Characterization.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[6][9][10]
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 30 minutes.[7]
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 30 minutes.[7]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid sample to 70°C for 48 hours.[7]
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
A systematic approach to impurity characterization, as outlined in this guide, is fundamental to ensuring the quality, safety, and regulatory compliance of this compound for its intended pharmaceutical applications. The provided protocols and workflow serve as a robust starting point for researchers and drug development professionals.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Brief About Impurity Profiling | Semantic Scholar [semanticscholar.org]
- 4. prepchem.com [prepchem.com]
- 5. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Fluoro-4-(methylsulfonyl)benzoic acid, a crucial building block in medicinal chemistry. The following sections present objective comparisons of various analytical techniques, supported by detailed experimental protocols and data, to aid researchers in selecting the most suitable methods for their specific needs.
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity determination depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. A combination of chromatographic and spectroscopic methods is often employed to provide a comprehensive purity profile.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Quantitative purity (as area % of the main peak), detection and quantification of non-volatile impurities. | High resolution and sensitivity, suitable for a wide range of compounds, well-established and robust. | Requires a chromophore for UV detection, consumption of organic solvents. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard, structural confirmation of the main component and impurities. | High precision and accuracy, considered a primary ratio method, no reference standard of the analyte needed for quantification.[1][2] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar molecules. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; impurities typically depress and broaden the melting range. | Simple, rapid, and inexpensive. | Non-specific, insensitive to small amounts of impurities, requires a pure reference standard for comparison. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is adapted from a method for a structurally related compound, 2-Nitro-4-methylsulfonylbenzoic acid, and is suitable for the purity assessment of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid, analytical grade)
-
Reference standard of this compound (of known purity)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a composition of 70% A and 30% B, hold for 2 minutes, then linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (based on the UV absorbance of the aromatic system)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to prepare a stock solution of a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a solution of the synthesized this compound in the initial mobile phase at a similar concentration to the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the synthesized sample using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
This protocol provides a general guideline for determining the absolute purity of this compound using an internal standard.[1][4]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Potential Impurities
Based on the synthesis of structurally similar compounds, potential impurities in synthesized this compound may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric impurities: Other positional isomers formed during the synthesis.[5]
-
By-products: Compounds formed from side reactions, such as over-oxidation or incomplete reactions.[6]
-
Residual solvents: Solvents used in the synthesis and purification steps.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Caption: A logical workflow for the comprehensive purity assessment of a synthesized chemical compound.
By employing a combination of these analytical techniques and following structured protocols, researchers can confidently and accurately determine the purity of synthesized this compound, ensuring the quality and reliability of their research and development efforts.
References
- 1. usp.org [usp.org]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Fluoro-4-(methylsulfonyl)benzoic Acid
Personal Protective Equipment (PPE)
When handling 2-Fluoro-4-(methylsulfonyl)benzoic acid, a comprehensive PPE plan is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various stages of handling.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling or in case of contamination. |
| Eyes/Face | Safety goggles and face shield | Wear tightly sealed safety goggles to protect against dust particles and splashes. A face shield should be used when there is a significant risk of splashing. |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved N95 or higher-rated respirator should be used, especially when handling the powder outside of a certified fume hood, to prevent inhalation of dust. |
| Body | Laboratory coat or chemical-resistant apron | A standard laboratory coat should be worn at all times. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron is advised. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will mitigate risks and ensure a safe laboratory environment.
-
Preparation : Before handling, ensure that a designated and well-ventilated area, preferably a chemical fume hood, is prepared. All necessary PPE should be donned correctly. An emergency eyewash station and safety shower must be readily accessible.
-
Weighing and Transfer :
-
Handle the solid compound in a fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including unused compounds, contaminated PPE (gloves, etc.), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal :
-
Dispose of the hazardous waste through a licensed and certified waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
